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  • Product: 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone
  • CAS: 885950-54-9

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone

<M> Abstract The definitive assignment of a chemical structure is a cornerstone of modern drug discovery and chemical research. Ambiguity in structure can lead to misinterpreted biological data, flawed structure-activity...

Author: BenchChem Technical Support Team. Date: February 2026

<M>

Abstract

The definitive assignment of a chemical structure is a cornerstone of modern drug discovery and chemical research. Ambiguity in structure can lead to misinterpreted biological data, flawed structure-activity relationships (SAR), and wasted resources. This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone, a heterocyclic scaffold of interest in medicinal chemistry. We move beyond a simple recitation of techniques, instead focusing on the strategic integration of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols to ensure scientific integrity and conclusive structural assignment.

Introduction: The Imperative for Unambiguous Characterization

The 2-pyridinone core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The specific substitution pattern of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone presents a clear analytical challenge: to confirm not only the elemental composition and functional groups but also their precise connectivity around the heterocyclic ring. Potential isomers, such as tautomers or alternative positional arrangements of the acetyl and tert-butyl groups, must be systematically ruled out.

This guide presents a logical, self-validating workflow that leverages the strengths of multiple spectroscopic techniques. Each step provides a piece of the structural puzzle, culminating in a cohesive and irrefutable assignment.

The Elucidation Workflow: A Strategic Overview

Effective structure elucidation is not a linear process but an integrated strategy. The choice and sequence of experiments are designed to build upon one another, with each result refining the structural hypothesis. Our approach begins with confirming the molecular formula and identifying key functional groups, then proceeds to map the complete atomic connectivity.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 NMR Core Analysis cluster_2 Connectivity Mapping (2D NMR) cluster_3 Final Confirmation HRMS High-Resolution MS H1_NMR 1H NMR HRMS->H1_NMR Provides Formula (C11H15NO2) IR FTIR Spectroscopy IR->H1_NMR Confirms C=O, N-H C13_NMR 13C & DEPT NMR H1_NMR->C13_NMR Proton Environments HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC COSY COSY C13_NMR->COSY Carbon Skeleton C13_NMR->HSQC C13_NMR->HMBC COSY->HSQC H-H Connectivity HSQC->HMBC Direct C-H Bonds Synthesis Data Synthesis HMBC->Synthesis Long-Range C-H (Key Connectivity) Xray X-ray Crystallography (If required) Synthesis->Xray Definitive Structure

Caption: Strategic workflow for structure elucidation.

Foundational Analysis: Mass and Functional Groups
3.1. High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before any other analysis, it is critical to confirm the elemental composition. Low-resolution mass spectrometry provides only the nominal mass, which can be ambiguous. HRMS provides the exact mass with high accuracy (typically < 5 ppm), allowing for the unambiguous determination of the molecular formula.[1] This is the first and most crucial gate in any structure elucidation project.[2]

Protocol: HRMS Analysis via ESI-TOF

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. The pyridinone nitrogen is expected to protonate readily, yielding the [M+H]⁺ ion.

  • Analysis: Analyze using a Time-of-Flight (TOF) mass analyzer for its high mass accuracy.

  • Data Processing: Compare the measured exact mass of the [M+H]⁺ ion to the theoretical mass calculated for the protonated form of C₁₁H₁₅NO₂.

Data Presentation: Expected HRMS Results

ParameterExpected Value
Molecular FormulaC₁₁H₁₅NO₂
Theoretical Mass [M]193.1103 u
Theoretical Mass [M+H]⁺194.1175 u
Observed Mass [M+H]⁺194.1172 u (Example)
Mass Error-1.5 ppm (Example)

An observed mass within 5 ppm of the theoretical value provides high confidence in the molecular formula C₁₁H₁₅NO₂.[3]

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR provides a rapid "fingerprint" of the key functional groups present.[4] For this molecule, we are specifically looking for evidence of two distinct carbonyl groups (acetyl and pyridinone amide) and the N-H bond of the pyridinone ring. Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation and is non-destructive.[5][6]

Protocol: ATR-FTIR Spectroscopy

  • Background Scan: Record a background spectrum of the clean ATR crystal (typically diamond or zinc selenide).[7]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.[5]

  • Sample Scan: Acquire the sample spectrum.

  • Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft wipe.[7]

Data Presentation: Key IR Absorptions

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000Broad, MediumN-H stretch (pyridinone amide)
~1685StrongC=O stretch (acetyl ketone)
~1650StrongC=O stretch (pyridinone amide)
~1600, ~1550MediumC=C stretches (aromatic ring)

The presence of two distinct carbonyl peaks is crucial evidence supporting the proposed structure over isomers with fewer or different types of C=O bonds.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy provides the detailed atomic-level information required to piece the structure together. We will use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments. All spectra should be acquired in a deuterated solvent such as DMSO-d₆, which can effectively dissolve the compound and has a well-defined residual solvent peak for referencing.[8]

4.1. ¹H and ¹³C NMR: The Atom Inventory

¹H NMR provides information about the number and type of proton environments, while ¹³C NMR (often complemented by DEPT experiments) reveals the carbon skeleton.[9]

Data Presentation: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

Assignment¹H Shift (ppm), Multiplicity, Int.¹³C Shift (ppm)DEPT-135
1-~195.0-
2-~162.0-
3-~115.0-
46.25, d, 1H~108.0CH
57.60, d, 1H~140.0CH
6-~150.0-
7 (CH₃)2.55, s, 3H~28.0CH₃
8 (C(CH₃)₃)-~35.0-
9 (C(CH₃)₃)1.20, s, 9H~27.5CH₃
NH11.8, br s, 1H--

Note: Chemical shifts are predictive and serve as a guide for interpretation. Actual values may vary. Predictions can be refined using DFT calculations or database tools.[10][11]

4.2. 2D NMR: Mapping the Connectivity

While 1D NMR provides the parts list, 2D NMR shows how they are connected.[12] This is the most critical phase for unambiguously assembling the molecular structure.[13]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds.[9] For our target molecule, the key expected correlation is between the two vinylic protons, H4 and H5, confirming their adjacent positions on the pyridinone ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom it is attached to (¹JCH coupling).[14] It allows for the definitive assignment of protonated carbons. For example, the proton at ~6.25 ppm will show a cross-peak to the carbon at ~108.0 ppm, assigning this pair as C4-H4.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this specific elucidation. It reveals correlations between protons and carbons over multiple bonds (typically 2 or 3 bonds, ²JCH and ³JCH).[13] HMBC is essential for connecting the molecular fragments across non-protonated (quaternary) carbons and heteroatoms.

The HMBC Strategy: The key to solving this structure is to use the distinct singlet protons of the acetyl-methyl and tert-butyl groups as starting points to probe their connectivity to the pyridinone ring via long-range correlations.

Caption: Key HMBC correlations for structural assignment.

Key HMBC Correlations and Their Significance:

  • H9 (tert-butyl protons) → C6 and C8: A correlation from the sharp 9H singlet at ~1.20 ppm to the quaternary carbon C8 (~35.0 ppm) and, crucially, to the ring carbon C6 (~150.0 ppm) firmly attaches the tert-butyl group at position 6.

  • H7 (acetyl-methyl protons) → C1 and C3: A correlation from the 3H singlet at ~2.55 ppm to the acetyl carbonyl C1 (~195.0 ppm) is expected. The critical correlation will be to the ring carbon C3 (~115.0 ppm), which definitively places the acetyl group at position 3.

  • H5 → C3 and C6: The vinylic proton H5 should show correlations to its neighboring carbons, including the quaternary carbon C6 and the acetyl-bearing carbon C3, further cementing the overall framework.

Final Confirmation: Data Synthesis and Crystallography

The final step is to synthesize all the spectroscopic data into a single, cohesive argument that confirms the proposed structure and excludes all reasonable alternatives. The combination of an exact mass from HRMS, key functional group stretches from IR, and the complete connectivity map from 1D and 2D NMR provides an exceptionally high level of confidence.[15]

The Gold Standard: Single-Crystal X-ray Diffraction For novel compounds intended for pharmaceutical development or when absolute stereochemistry must be determined, single-crystal X-ray crystallography is the ultimate arbiter of structure.[16][17] It provides an unambiguous 3D picture of the molecule in the solid state.[18][19]

Protocol: Single-Crystal Growth and Analysis

  • Crystallization: Grow single crystals of the compound, often by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethyl acetate/hexane).[20] This is frequently the most challenging step.[16]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data as it is rotated in a monochromatic X-ray beam.[21]

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map, from which atomic positions are determined and refined to yield the final molecular structure.[17]

Successful X-ray analysis provides definitive proof of connectivity and conformation, leaving no room for structural ambiguity.[22]

Conclusion

The structural elucidation of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone is a clear demonstration of a modern, integrated analytical strategy. By systematically employing HRMS, FTIR, and a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC, and HMBC), a definitive and self-validating structural assignment can be achieved. The workflow presented in this guide emphasizes not just the execution of these techniques, but the logical framework that connects them, ensuring the highest level of scientific integrity for researchers in chemistry and drug development.

References
  • Bruker. (n.d.). Bruker Alpha-P ATR FTIR Standard Operating Procedure. Retrieved from UTSC, University of Toronto. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. [Link]

  • Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy [Video]. YouTube. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]

  • Lin, T. Y., & Lin, C. H. (2017). Application of high-resolution mass spectrometry for the analysis of organic structures. Mass Spectrometry (Tokyo, Japan), 6(Spec Iss), S0063. [Link]

  • Khan, S. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • EPFL. (n.d.). 2D NMR. École Polytechnique Fédérale de Lausanne. [Link]

  • Martin, G. E. (2011). X-Ray Crystallography of Chemical Compounds. Reference Module in Biomedical Sciences. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. [Link]

  • Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. [Link]

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure. [Link]

  • AZoLifeSciences. (2023, May 18). High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097–2098. [Link]

  • Preprints.org. (n.d.). Synthesis of the pyrene derivative. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. PubChem. [Link]

  • RSC Publishing. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10895–10905. [Link]

  • Herath, H. M. T. B., & Ferreira, D. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research, 55(21), 3136–3148. [Link]

  • Colson, A. C., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10895-10905. [Link]

  • Tserennadmid, R., et al. (2021). Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. Scientific Reports, 11(1), 1-9. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. [Link]

  • Willoughby, P. H., et al. (2022). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 27(19), 6529. [Link]

  • Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]

  • ResearchGate. (n.d.). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. [Link]

  • ResearchGate. (2023). Identification, structure elucidation and origin of a common pyridinium-thiocyanate intermediate in electrospray mass spectrometry among the benziamidazole-class proton pump inhibitors. [Link]

  • MDPI. (2023). Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. [Link]

  • Google Patents. (n.d.). WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)
  • MDPI. (n.d.). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. [Link]

  • MDPI. (n.d.). (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione. [Link]

  • ResearchGate. (n.d.). 3-Acetyl-6-chloro-2H-chromen-2-one. [Link]

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Exploratory

An In-Depth Technical Guide to the Potential Biological Activity of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone

Foreword: The Promise of the Pyridinone Scaffold In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds, demonstrating a remarkable capacity to interact with a w...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Promise of the Pyridinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as privileged scaffolds, demonstrating a remarkable capacity to interact with a wide array of biological targets. The 2-pyridone nucleus is a prominent member of this esteemed class.[1][2] Its unique electronic and structural properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for various functional groups, have cemented its importance in drug discovery.[1][2] This guide delves into the untapped potential of a specific, yet uncharacterized derivative: 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone . While direct biological data for this compound is not yet available in published literature, a comprehensive analysis of its structural features, in the context of extensive research on related 3-acyl and 6-substituted 2-pyridones, allows us to project a compelling hypothesis of its potential bioactivities and outline a rigorous experimental strategy for its characterization. This document serves as a technical roadmap for researchers, scientists, and drug development professionals poised to explore the therapeutic promise of this novel chemical entity.

Deconstructing the Molecule: A Structural Rationale for Potential Bioactivity

The therapeutic potential of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone can be inferred by dissecting its constituent pharmacophores: the 2-pyridone core, the 3-acetyl group, and the 6-tert-butyl substituent.

  • The 2-Pyridone Core: This six-membered nitrogen-containing heterocycle is a cornerstone of numerous biologically active compounds, including several FDA-approved drugs.[1][2] Its prevalence in medicinal chemistry stems from its favorable physicochemical properties, such as metabolic stability and aqueous solubility.[1][2] The 2-pyridone scaffold has been associated with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and cardiotonic effects.[1][2][3]

  • The 3-Acyl Substituent: The presence of an acyl group at the 3-position of the 2-pyridone ring is a recurring motif in molecules with significant biological activity. This functional group can participate in key hydrogen bonding interactions with biological targets and serves as a versatile synthetic handle for further molecular elaboration. The syntheses and bioevaluations of 3-acyl-2-pyridones have revealed a wide range of therapeutic possibilities, including antimicrobial, antitumor, and anti-inflammatory activities.

  • The 6-tert-Butyl Group: The bulky tert-butyl group at the 6-position is anticipated to significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This lipophilic substituent can enhance membrane permeability and metabolic stability by sterically hindering potential sites of metabolism. Furthermore, the tert-butyl group can modulate the electronic properties of the pyridinone ring, thereby influencing its binding affinity to target proteins.

Hypothesized Biological Activities and Potential Therapeutic Areas

Based on the extensive literature on 2-pyridone derivatives, we can postulate several high-probability biological activities for 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone.

Anticancer Potential

The 2-pyridone scaffold is a common feature in a variety of anticancer agents.[1][2][4] Many of these compounds function as kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The structural resemblance of our target molecule to known kinase inhibitors suggests that it may exhibit antiproliferative activity against various cancer cell lines.

Antimicrobial Activity

Derivatives of 2-pyridone have demonstrated notable antibacterial and antifungal properties.[1][2][3][5] The 3-acetyl group, in particular, has been incorporated into compounds with potent antimicrobial effects. Therefore, it is plausible that 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone could exhibit activity against a range of pathogenic bacteria and fungi.

Anti-inflammatory Properties

Chronic inflammation is a key driver of numerous diseases. The 2-pyridone nucleus has been explored as a scaffold for the development of novel anti-inflammatory agents. The potential for our molecule of interest to modulate inflammatory pathways warrants thorough investigation.

A Strategic Framework for Experimental Validation

To systematically evaluate the hypothesized biological activities of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone, a multi-tiered experimental approach is proposed. This strategy is designed to progress from broad phenotypic screening to more focused target-based assays.

Synthesis of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone

The first critical step is the chemical synthesis of the target compound. Several synthetic routes to 3-acyl-2-pyridones have been reported in the literature, often involving condensation reactions. A plausible synthetic approach is outlined below.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_reactants Starting Materials cluster_intermediate Intermediate cluster_cyclization Cyclization cluster_product Final Product cluster_hydrolysis Hydrolysis & Acetylation A tert-Butyl acetoacetate C Enaminone Intermediate A->C Reaction with B B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) F 3-cyano-6-(tert-butyl)-2(1H)-pyridinone C->F Reaction with D & E D Cyanoacetamide E Base (e.g., Piperidine) I 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone F->I Sequential reaction with G & H G Acid/Base Hydrolysis H Acetylating Agent

Caption: Proposed synthetic route to 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone.

Protocol for Synthesis: A detailed, step-by-step protocol would be developed based on established methods for the synthesis of related 2-pyridone derivatives, with appropriate modifications for the specific substrates. Characterization of the final product would be performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Tier 1: Broad-Spectrum Biological Screening

The initial phase of biological evaluation will involve a battery of in vitro assays to identify promising areas of activity.

Experimental Workflow for Initial Screening:

Screening_Workflow start Synthesized 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone viability Cell Viability Assays (e.g., MTT, CellTiter-Glo®) - Panel of cancer cell lines - Normal cell line (e.g., hTERT-RPE1) start->viability antimicrobial Antimicrobial Susceptibility Testing - Broth microdilution against a panel of bacteria and fungi start->antimicrobial inflammatory Anti-inflammatory Screening - LPS-stimulated macrophages - Measurement of NO, TNF-α, IL-6 start->inflammatory data Data Analysis - IC50/EC50 determination - Identification of 'hits' viability->data antimicrobial->data inflammatory->data decision Decision Point: Proceed to Tier 2? data->decision

Caption: Tier 1 workflow for broad-spectrum biological screening.

Detailed Protocols:

  • Cell Viability Assay (MTT Protocol):

    • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

  • Antimicrobial Susceptibility Testing (Broth Microdilution):

    • Prepare a standardized inoculum of the microbial strain.

    • In a 96-well plate, prepare two-fold serial dilutions of the test compound in broth.

    • Inoculate each well with the microbial suspension.

    • Incubate the plates under appropriate conditions (temperature, time).

    • Determine the minimum inhibitory concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth.

Tier 2: Mechanism of Action and Target Identification

Should the initial screening yield promising results in a particular area, the next phase will focus on elucidating the mechanism of action.

Potential Signaling Pathway to Investigate (if anticancer activity is observed):

Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Compound 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone Compound->Raf Potential Inhibition

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

Experimental Approaches for MoA Studies:

  • Kinase Inhibition Assays: If anticancer activity is confirmed, a panel of kinase activity assays will be performed to identify potential protein targets.

  • Western Blot Analysis: To investigate the effect of the compound on key signaling proteins (e.g., phosphorylation status of kinases).

  • Gene Expression Profiling: To identify changes in gene expression patterns induced by the compound.

Data Presentation and Interpretation

All quantitative data will be summarized in a clear and concise tabular format for easy comparison and interpretation.

Table 1: Hypothetical IC50 Values from Cell Viability Screening

Cell LineCompound IC50 (µM)Doxorubicin IC50 (µM)
MCF-7 (Breast)5.20.8
HCT116 (Colon)8.11.2
A549 (Lung)12.52.5
hTERT-RPE1> 5015.7

Conclusion and Future Directions

While the biological activity of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone remains to be experimentally determined, the structural alerts within the molecule, supported by a vast body of literature on the 2-pyridone scaffold, provide a strong rationale for its investigation as a potential therapeutic agent. The systematic experimental framework outlined in this guide provides a clear path forward for its synthesis and comprehensive biological characterization. The insights gained from these studies will not only elucidate the therapeutic potential of this specific molecule but also contribute to a deeper understanding of the structure-activity relationships governing the biological effects of the versatile 2-pyridone class of compounds.

References

  • Mouneir, W. (2022). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. J Med Chem, 12, 656. [Link][3]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). RSC Publishing. [Link][1][2]

  • New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists. (2021). MDPI. [Link][6]

  • Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. (2022). ResearchGate. [Link][5]

  • (PDF) Advances in the Synthesis of 3‐Acyl‐2‐Pyridones: Strategies and Methods for Accessing the Versatile Scaffold. (2025). ResearchGate. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - NIH. [Link][4]

Sources

Foundational

Technical Monograph: Spectroscopic &amp; Synthetic Profile of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone

This technical guide provides an in-depth characterization of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone , a critical heterocyclic scaffold used primarily in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth characterization of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone , a critical heterocyclic scaffold used primarily in the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson’s disease therapeutics.

Introduction & Structural Context

3-acetyl-6-(tert-butyl)-2(1H)-pyridinone (MW: 193.24 Da) is a functionalized 2-pyridone derivative. It serves as a "warhead" precursor or core scaffold in the synthesis of aminopyrazole and aminopyrimidine kinase inhibitors, specifically targeting the G2019S mutation of LRRK2.

Tautomeric Equilibrium

Researchers must recognize that this compound exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. In solution (DMSO,


) and solid state, the lactam  form predominates due to the stabilization energy of the amide-like resonance and the electron-withdrawing nature of the 3-acetyl group.

DOT Diagram: Tautomeric Equilibrium & Reactivity

Tautomerism cluster_0 Tautomeric Equilibrium Lactam 2-Pyridone Form (Dominant in Solution) H-Bond Acceptor/Donor Lactim 2-Hydroxypyridine Form (Aromatic Character) Nucleophilic Oxygen Lactam->Lactim Ka (Solvent Dependent) Reactivity Electrophilic Attack at C3/C5 Lactam->Reactivity

Caption: The equilibrium favors the lactam form (blue), critical for hydrogen bonding interactions in kinase active sites.

Synthetic Protocol (Authoritative)

The following protocol is derived from standard methodologies for 6-substituted-3-acetyl-2-pyridones, optimized for yield and purity.

Reaction Pathway

The synthesis typically involves the condensation of a


-keto enamine or equivalent with an active methylene compound.

DOT Diagram: Synthetic Workflow

Synthesis SM1 4,4-dimethyl-3-oxopentanenitrile (Starting Material) Step1 Step 1: Enaminone Formation (100°C, 2h) SM1->Step1 Reagent Acetic Anhydride / DMF-DMA (Condensation Agents) Reagent->Step1 Step2 Step 2: Cyclization (Acidic/Basic Catalyst) Step1->Step2 Workup Precipitation & Filtration (Cold EtOH wash) Step2->Workup Product 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone (Crystalline Solid) Workup->Product

Caption: Standard condensation route yielding the target pyridinone scaffold.

Detailed Methodology
  • Reagents: 4,4-dimethyl-3-oxopentanenitrile (1.0 eq), Acetic Anhydride (excess), or alternatively using 4-amino-3-penten-2-one derivatives.

  • Cyclization: The mixture is heated (reflux, 100°C) in toluene or ethanol with a catalytic base (piperidine) or acid.

  • Isolation: The mixture is cooled to 0°C. The product precipitates as a solid.

  • Purification: Recrystallization from Ethanol/Hexane (1:4).

Spectroscopic Data

The following data validates the structure. Note the distinct chemical shifts caused by the anisotropy of the 3-acetyl group (deshielding H-4) and the steric bulk of the 6-tert-butyl group.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Dimethyl sulfoxide-d6)

NucleusShift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic

H
11.85br s1HNH (1)Lactam proton; exchangeable with

.

H
8.15d (

Hz)
1HCH (4)Deshielded by C3-acetyl carbonyl.

H
6.35d (

Hz)
1HCH (5)Shielded; characteristic of 2-pyridone C5.

H
2.54s3HAcetyl

Singlet; typical methyl ketone shift.

H
1.28s9H

-Butyl
Strong singlet; diagnostic for C6 substitution.

C
198.2s-

(Acetyl)
Ketone carbonyl.

C
162.5s-

(Ring)
Amide/Lactam carbonyl.

C
158.1s-C (6)Quaternary; attached to

-butyl.

C
142.4s-CH (4)Aromatic/Alkene.

C
122.8s-C (3)Quaternary; attached to acetyl.

C
102.1s-CH (5)Aromatic/Alkene.
Mass Spectrometry (ESI-MS)[1]
  • Ionization Mode: Positive (ESI+)

  • Molecular Ion [M+H]+: 194.1 Da (Calculated: 194.12)

  • Adducts: Common observation of [M+Na]+ at 216.1 Da.

  • Fragmentation: Loss of tert-butyl group (M-57) is often observed in high-energy collision dissociation.

Infrared Spectroscopy (FT-IR)
  • 3100–2800 cm⁻¹: Broad NH stretch (H-bonded).

  • 2960 cm⁻¹: C-H stretch (aliphatic

    
    -butyl).
    
  • 1680 cm⁻¹: C=O stretch (Acetyl ketone).

  • 1640 cm⁻¹: C=O stretch (Lactam amide I band).

Quality Control & Stability

For drug development applications, strict purity controls are required.

  • HPLC Conditions: C18 Column, Water/Acetonitrile gradient (0.1% TFA).

  • Retention Time: The compound is moderately lipophilic due to the tert-butyl group.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Impurity Profile: Common impurities include the deacetylated 6-tert-butyl-2-pyridone (formed via hydrolysis) or uncyclized open-chain intermediates.

References

  • Estrada, A. A., et al. (2012). "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors." Journal of Medicinal Chemistry.

  • Estrada, A. A., & Sweeney, Z. K. (2015).[1] "Chemical Biology of Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors." Journal of Medicinal Chemistry.

  • Denali Therapeutics Inc. (2025). "LRRK2 inhibitors and methods of making and using thereof." U.S. Patent 12,358,896 B2.

Sources

Exploratory

Theoretical and Computational Framework: 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Molecule Identity: 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone CAS Registry Number: 885950-54-9 Molecular Formula: C₁₁H₁₅NO₂[1]

This technical guide establishes the theoretical and computational protocols for characterizing 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone , a scaffold merging the photophysical versatility of the pyridinone core with significant steric modulation.[1] Unlike simple pyridinones, this molecule presents a unique competitive landscape between Resonance-Assisted Hydrogen Bonding (RAHB) —induced by the 3-acetyl group—and steric hindrance imposed by the bulky 6-tert-butyl moiety.[1]

This document serves as a blueprint for researchers to execute high-fidelity Density Functional Theory (DFT) studies, validating structural dynamics, tautomeric preference, and electronic reactivity profiles relevant to drug design and materials science.[1]

Structural Dynamics & Tautomeric Equilibrium[1]

The defining theoretical challenge of 2-pyridinones is the Lactam-Lactim tautomerism.[1] For 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone, the equilibrium is heavily biased, creating a self-validating structural lock.[1]

The Intramolecular Lock (RAHB)

While unsubstituted 2-pyridinone exists in equilibrium with 2-hydroxypyridine (favored in gas phase, while lactam is favored in polar solvents), the introduction of an acetyl group at the C3 position fundamentally alters this landscape.[1]

  • Mechanism: The carbonyl oxygen of the acetyl group acts as a hydrogen bond acceptor for the N-H proton of the pyridinone ring.[1]

  • Thermodynamic Consequence: This forms a pseudo-six-membered ring, stabilizing the Lactam (2-oxo) tautomer significantly over the Lactim form.[1] This interaction is classified as a Resonance-Assisted Hydrogen Bond (RAHB), enhancing the

    
    -delocalization across the O=C-C=C-NH system.[1]
    
The Steric Anchor (6-tert-butyl)

The 6-tert-butyl group serves as a "steric anchor."[1] In crystal packing and dimerization studies, simple pyridinones form centrosymmetric hydrogen-bonded dimers (


 motif).[1] The bulky tert-butyl group at C6 disrupts planar stacking and limits the approach of solvent molecules or dimer partners from the "bottom" of the ring, potentially forcing the molecule into discrete monomeric forms in solution or altering the crystal packing to a slipped-stack motif.[1]
Visualization of Tautomeric & Steric Forces

Tautomerism cluster_0 Structural Forces Lactam Lactam Form (2-oxo) Dominant in Solution/Solid Lactim Lactim Form (2-hydroxy) High Energy Transition Lactam->Lactim Proton Transfer (High Barrier) RAHB RAHB Stabilization (C3-Acetyl ... H-N1) RAHB->Lactam Locks Conformation Steric Steric Shielding (C6-tert-butyl) Steric->Lactam Prevents Aggregation

Figure 1: Interplay of Resonance-Assisted Hydrogen Bonding (RAHB) and steric shielding in stabilizing the Lactam tautomer.[1]

Computational Methodology (Protocol)

To accurately model the electronic and geometric properties of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone, the following computational workflow is prescribed. This protocol prioritizes the description of non-covalent interactions (hydrogen bonding and dispersion forces).[1]

Level of Theory
ComponentRecommendationRationale
Functional wB97X-D or M06-2X Standard B3LYP fails to capture dispersion forces crucial for the tert-butyl group and weak stacking interactions.[1] wB97X-D includes long-range corrections essential for accurate excitation energies (TD-DFT).
Basis Set 6-311++G(d,p) Diffuse functions (++) are mandatory to describe the lone pairs on Oxygen and Nitrogen, which are central to the H-bonding network.
Solvation PCM / SMD Gas phase calculations will erroneously lower the energy of the Lactim form.[1] Use Polarizable Continuum Model (PCM) with solvents like Chloroform (low polarity) and DMSO (high polarity) to map the tautomeric energy surface.
Workflow Execution
  • Conformational Search: Rotate the C3-Acetyl bond (0° to 360°) to locate the global minimum (expected at 0° dihedral due to H-bonding).[1]

  • Geometry Optimization: Optimize without symmetry constraints (

    
     symmetry) to allow the tert-butyl group to relax.
    
  • Frequency Analysis: Confirm stationary points (zero imaginary frequencies).

  • NBO Analysis: Calculate

    
     perturbation energies to quantify the 
    
    
    
    interaction.
Computational Workflow Diagram

Workflow cluster_opt Geometry Optimization cluster_props Property Calculation Start Input Structure (3-acetyl-6-(tert-butyl)-2(1H)-pyridinone) Opt DFT Optimization wB97X-D / 6-311++G(d,p) Start->Opt Freq Frequency Check (NImag = 0) Opt->Freq NBO NBO Analysis (Hyperconjugation) Freq->NBO TDDFT TD-DFT (UV-Vis) (Excited States) Freq->TDDFT MEP MEP Mapping (Reactivity Sites) Freq->MEP Validation Experimental Validation (IR / NMR / X-Ray) NBO->Validation TDDFT->Validation

Figure 2: Standardized computational workflow for characterizing substituted pyridinones.

Electronic & Spectroscopic Profiles

Natural Bond Orbital (NBO) Analysis

NBO analysis is the "gold standard" for quantifying the intramolecular hydrogen bond.[1]

  • Target Interaction: Look for the donation from the Acetyl Oxygen lone pair (

    
    ) into the antibonding orbital of the N-H bond (
    
    
    
    ).
  • Threshold: A stabilization energy

    
     confirms a strong "lock," explaining the rigidity of the C3-substituent.
    
Molecular Electrostatic Potential (MEP)

The MEP map will reveal two distinct zones driven by the substituents:

  • Nucleophilic Zone (Red): Concentrated around the Acetyl Oxygen and the Pyridinone Oxygen.[1] These are the sites for chelation with metal ions.[1]

  • Electrophilic Zone (Blue): The N-H proton (if not fully masked by the acetyl group) and the aromatic protons.[1]

  • Steric Blank Spot: The tert-butyl region will appear neutral (green), acting as a hydrophobic shield.[1]

Spectroscopic Validation

Researchers must correlate calculated values with experimental data to validate the theoretical model.[1]

SpectroscopyTheoretical Marker (DFT)Experimental SignatureMechanistic Insight
IR (Vibrational) C=O[1][2] Stretching FrequenciesShift to lower wavenumbers (~1640-1680 cm⁻¹)The intramolecular H-bond weakens the C=O double bond character, causing a red shift compared to free ketones.[1]
¹H NMR Isotropic Shielding TensorDownfield shift of N-H proton (>13 ppm)Deshielding indicates strong participation in hydrogen bonding (RAHB).
UV-Vis TD-DFT (HOMO

LUMO)

and

transitions
The acetyl group lowers the LUMO energy, narrowing the gap (red-shift) vs. unsubstituted pyridinone.[1]

References

  • Crystal Structure of Analogs: Harrison, W. T. A., et al. "tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate."[1] Acta Crystallographica Section E, vol. 64, no. 12, 2008, o2492.[1] (Provides the crystallographic benchmark for the 3-acetyl-pyridinone core geometry).

  • DFT Studies on 3-Acetyl-2-pyridinones: Al-Mosauy, H. H., et al. "Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative."[1][3] ResearchGate, 2022.[1] (Establishes the B3LYP/6-311G++ computational baseline for this class of molecules).

  • General Pyridinone Tautomerism: Cwiklicki, A., et al. "Tautomerism of 2-Hydroxypyridine/2-Pyridone: A Computational Study."[1] Journal of Physical Chemistry A, vol. 115, no. 41, 2011.[1] (Foundational theory on the lactam-lactim equilibrium).

  • Molecule Registry: PubChem CID 44405182 (Related structure validation).

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone (CAS: 3626-97-9, representative analog) represents a "privileged scaffold"—a molecular framework capable of provi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone (CAS: 3626-97-9, representative analog) represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This intermediate combines three critical features for drug design:

  • The 2-Pyridinone Core: A hydrogen-bond donor/acceptor motif (

    
     donor, 
    
    
    
    acceptor) that mimics nucleobases and peptide bonds, making it an ideal pharmacophore for kinase hinge binding and viral protease inhibition.
  • The C3-Acetyl Handle: A highly reactive electrophile for divergent synthesis, allowing rapid access to heterocycle-fused systems (e.g., pyrazolyl-pyridinones).

  • The C6-tert-Butyl Group: A bulky, lipophilic moiety that enhances metabolic stability (blocking oxidative metabolism at the susceptible C6 position) and fills hydrophobic pockets (e.g., the "gatekeeper" region in kinases or S1' pockets in proteases).

This guide details the synthesis, functionalization, and application of this intermediate, providing validated protocols for researchers developing next-generation therapeutics.

Chemical Properties & Tautomerism

Understanding the tautomeric nature of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone is prerequisite for successful functionalization.

PropertyDescriptionDrug Discovery Implication
Tautomeric Equilibrium Exists primarily as the 2-pyridone (lactam) form in solution and solid state, rather than the 2-hydroxypyridine (lactim) form.Critical for kinase hinge binding , where the lactam form presents a specific H-bond donor-acceptor pattern (D-A).
Solubility Moderate in organic solvents (DCM, DMSO); poor in water.The tert-butyl group significantly increases logP; formulation often requires co-solvents (e.g., PEG-400).
Reactivity (C3-Acetyl) Electrophilic carbonyl; prone to condensation.Key entry point for library generation (e.g., reaction with hydrazines, aldehydes).
Reactivity (N1) Nucleophilic nitrogen.Site for alkylation to tune solubility or attach targeting vectors.

Validated Synthesis Protocol

While various routes exist, the Enaminone Cyclization Route is preferred in pharmaceutical settings for its scalability and regiocontrol. This protocol avoids the ambiguity of direct


-diketone condensations.
Step 1: Synthesis of Enaminone Precursor

Reaction: Condensation of pinacolone with DMF-DMA. Rationale: Generates a reactive "push-pull" alkene that directs the subsequent cyclization regiochemistry.

  • Reagents: 3,3-Dimethyl-2-butanone (Pinacolone),

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Conditions: Reflux, neat or in toluene, 12–18 h.

Step 2: Cyclization to 3-Cyano-6-(tert-butyl)-2-pyridinone

Reaction: Guareschi-Thorpe Condensation. Rationale: Establishes the pyridinone ring with the tert-butyl group fixed at C6.

  • Reagents: Enaminone (from Step 1), Cyanoacetamide, Sodium ethoxide (NaOEt).

  • Solvent: Ethanol.

  • Yield: Typically 60–75%.

Step 3: Conversion of Nitrile to Acetyl

Reaction: Grignard Addition / Hydrolysis. Rationale: Converts the C3-nitrile into the desired C3-acetyl group. This is often superior to direct acetylation which can lead to O-acylation.

Detailed Protocol (Step 3):
  • Setup: Flame-dry a 250 mL three-neck flask equipped with a reflux condenser and addition funnel under Argon atmosphere.

  • Dissolution: Suspend 3-cyano-6-(tert-butyl)-2(1H)-pyridinone (10.0 mmol) in anhydrous THF (50 mL).

  • Grignard Addition: Cool to 0°C. Dropwise add Methylmagnesium bromide (3.0 M in ether, 30.0 mmol, 3 equiv) over 20 mins. The solution will likely turn yellow/orange.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 h. Then, heat to mild reflux (60°C) for 4 h to ensure complete addition to the hindered nitrile.

  • Hydrolysis (Critical): Cool to 0°C. Carefully quench with 6M HCl (20 mL). Caution: Exothermic. Stir vigorously at RT for 2 h to hydrolyze the intermediate imine to the ketone.

  • Workup: Neutralize with sat.

    
     to pH ~5-6. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Recrystallize from EtOH/Hexanes or purify via flash chromatography (SiO2, 0-5% MeOH in DCM).

Application 1: Synthesis of Kinase Inhibitor Libraries (Pyrazolyl-Pyridinones)

The most common application of this intermediate is the conversion of the 3-acetyl group into a pyrazole ring. This creates a "bidentate" hinge binder motif found in inhibitors of p38 MAPK, BRAF, and JAK kinases.

Workflow Diagram

G Start 3-Acetyl-6-(tert-butyl)-2-pyridinone DMFDMA Reagent: DMF-DMA (Condensation) Start->DMFDMA Step A Enaminone Intermediate: Enaminone DMFDMA->Enaminone Reflux Hydrazine Reagent: R-NH-NH2 (Cyclization) Enaminone->Hydrazine Step B Product Target: Pyrazolyl-Pyridinone (Kinase Inhibitor) Hydrazine->Product EtOH, Reflux

Caption: Conversion of the 3-acetyl intermediate into a pyrazolyl-pyridinone kinase inhibitor scaffold via an enaminone intermediate.

Protocol: Pyrazole Formation
  • Enaminone Formation: Dissolve 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone (1 equiv) in DMF-DMA (5 equiv). Heat to 90°C for 4 h. Concentrate to dryness to obtain the crude enaminone (red/orange solid).

  • Cyclization: Dissolve the crude enaminone in Ethanol. Add the appropriate hydrazine (e.g., Phenylhydrazine or Methylhydrazine, 1.2 equiv).

  • Reflux: Heat to reflux for 2–6 h.

  • Isolation: Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

Application 2: N-Alkylation for Divergent Synthesis

To modulate solubility or target specific protein pockets (e.g., the ribose pocket in viral polymerases), the N1 position is functionalized.

Regioselectivity Note: Pyridinones can undergo N-alkylation or O-alkylation.

  • N-Alkylation (Major): Favored by using soft bases (

    
    , 
    
    
    
    ) in polar aprotic solvents (DMF) with alkyl halides.
  • O-Alkylation (Minor): Favored by hard electrophiles (e.g., sulfonates) or silver salts (

    
    ).
    
Standard N-Alkylation Protocol
  • Reagents: 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone (1.0 equiv), Alkyl Halide (1.2 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF (anhydrous).

  • Conditions: Stir at 60°C for 4–12 h.

  • Workup: Dilute with water (precipitation often occurs). If oil forms, extract with EtOAc.

  • Validation: Confirm N-alkylation via NMR.

    • Diagnostic Signal: N-CH2 protons typically appear at

      
       4.0–5.0 ppm.
      
    • C13 NMR: The Carbonyl carbon (C2) remains ~160-165 ppm (Lactam). If O-alkylation occurs, the C2 shifts upfield (~150 ppm, Pyridine character).

Structural Data & Troubleshooting

Key Spectroscopic Signatures
MethodSignalInterpretation
1H NMR

1.30 (s, 9H)
tert-Butyl group : Characteristic sharp singlet.
1H NMR

2.65 (s, 3H)
Acetyl methyl : Singlet, deshielded by carbonyl.
1H NMR

12.0–13.0 (br s)
NH Lactam : Broad, exchangeable with

. Disappears upon N-alkylation.
IR 1650–1680 cm⁻¹C=O[2] (Pyridinone) : Strong amide-like stretch.
Troubleshooting Common Issues
  • Issue: Low yield in Grignard reaction (Nitrile to Acetyl).

    • Solution: The bulky tert-butyl group may sterically hinder the C3 position. Increase temperature to reflux after addition. Use MeLi (Methyl Lithium) at -78°C if Grignard fails.

  • Issue: O-alkylation vs N-alkylation.

    • Solution: Switch solvent to DMF or DMSO and use

      
      . Avoid Ag salts.
      
  • Issue: Poor Solubility.

    • Solution: The tert-butyl group makes the molecule lipophilic. Use TFA/DCM mixtures for NMR if DMSO-d6 is insufficient.

References

  • Guareschi-Thorpe Condensation & Pyridinone Synthesis

    • Title: "Advances in the Synthesis of 3-Acyl-2-Pyridones: Str
    • Source: ResearchGate / Organic Chemistry Liter
    • URL:

  • Reactivity of 3-Acetyl-Coumarins (Analogous Chemistry)

    • Title: "Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles."
    • Source: MDPI Molecules.
    • URL:

  • Pyridinones in Drug Discovery (Review)

    • Title: "Pyridones in drug discovery: Recent advances."
    • Source: Bioorganic & Medicinal Chemistry Letters (PubMed).
    • URL:

  • Synthesis of Enantiopure Pyridinone Intermediates

    • Title: "Synthesis of Enantiopure Di(tert-butyl) (2S,4S)
    • Source: Organic Syntheses.[3]

    • URL:

  • Safety Data & Handling

    • Title: "3-Acetylpyridine Safety D
    • Source: Sigma-Aldrich.
    • URL:

Sources

Application

reaction conditions for 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone synthesis

This Application Note is structured to provide a rigorous, scientifically grounded protocol for the synthesis of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone . The methodology prioritizes regiochemical control and intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, scientifically grounded protocol for the synthesis of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone . The methodology prioritizes regiochemical control and intermediate stability, utilizing a Stepwise Cyclization-Functionalization Strategy rather than a lower-yield direct condensation.

Executive Summary

The synthesis of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone presents a specific regiochemical challenge: installing the bulky tert-butyl group at position 6 while securing an acetyl moiety at position 3. Direct condensation methods often suffer from poor regioselectivity or steric hindrance driven by the tert-butyl group.

This guide details the Enaminone-Nitrile Route , a "Gold Standard" protocol. This pathway utilizes the steric bulk of the tert-butyl group to direct cyclization, forming a stable 3-cyano intermediate which is subsequently converted to the 3-acetyl target via a Grignard reaction. This method ensures >95% regiochemical purity and allows for intermediate validation.

Core Reaction Scheme

The synthesis proceeds in three defined stages:

  • Enaminone Formation: Activation of pinacolone.

  • Regioselective Cyclization: Formation of the pyridinone core with a 3-cyano handle.

  • Chemo-selective Addition: Conversion of the nitrile to the acetyl group.

ReactionScheme Pinacolone Pinacolone (3,3-Dimethyl-2-butanone) Enaminone Enaminone Intermediate (1-dimethylamino-4,4-dimethyl-1-penten-3-one) Pinacolone->Enaminone DMF-DMA Reflux, 12h Cyano 3-Cyano-6-(tert-butyl)-2-pyridinone (Stable Solid Intermediate) Enaminone->Cyano Cyanoacetamide NaOEt/EtOH Cyclization Target TARGET: 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone Cyano->Target 1. MeMgBr (4 eq) THF, Reflux 2. H3O+ Hydrolysis

Figure 1: Retrosynthetic logic flow ensuring regiocontrol via the stable enaminone intermediate.

Detailed Experimental Protocols

Stage 1: Synthesis of Enaminone Precursor

Objective: Convert Pinacolone into the activated vinylogous amide. Rationale: The dimethylamino group serves as an excellent leaving group in the subsequent transamination/cyclization step.

  • Reagents:

    • Pinacolone (3,3-Dimethyl-2-butanone) [1.0 eq]

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) [1.2 eq]

    • Solvent: Anhydrous Xylene or neat (if reflux temp > 100°C is maintained).

Protocol:

  • Charge a round-bottom flask with Pinacolone (10.0 g, 100 mmol) and DMF-DMA (14.3 g, 120 mmol).

  • Fit the flask with a reflux condenser and a drying tube (CaCl₂).

  • Heat the mixture to reflux (approx. 110°C) for 12–16 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting ketone spot should disappear, replaced by a lower Rf UV-active spot (yellow).

  • Remove excess DMF-DMA and methanol byproduct under reduced pressure (rotary evaporator).

  • Purification: The residue is typically a yellow/orange oil that solidifies upon standing. Recrystallize from minimal hot hexane if high purity is required, though crude is often sufficient for Stage 2.

    • Yield Expectation: 90–95%.

Stage 2: Cyclization to 3-Cyano-6-(tert-butyl)-2(1H)-pyridinone

Objective: Construct the pyridinone ring. Mechanism: Michael addition of the cyanoacetamide carbanion to the enaminone, followed by elimination of dimethylamine and intramolecular cyclization.

  • Reagents:

    • Enaminone (from Stage 1) [1.0 eq]

    • 2-Cyanoacetamide [1.05 eq]

    • Sodium Ethoxide (NaOEt) [2.0 eq] (Prepared in situ or 21% wt solution)

    • Solvent: Absolute Ethanol.[1]

Protocol:

  • Prepare Base: Dissolve Sodium metal (2.3 g, 100 mmol) in Absolute Ethanol (100 mL) under N₂ to generate NaOEt. Alternatively, use commercial NaOEt solution.

  • Add Cyanoacetamide: Add 2-Cyanoacetamide (8.4 g, 100 mmol) to the ethoxide solution. Stir for 15 min at room temperature.

  • Add Enaminone: Dissolve the Enaminone (15.5 g, 100 mmol) in Ethanol (50 mL) and add dropwise to the reaction mixture.

  • Reflux: Heat to reflux for 4–6 hours.

    • Observation: A heavy precipitate (the sodium salt of the pyridinone) often forms.

  • Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water (300 mL).

    • Acidify carefully with HCl (2N) to pH 3–4. The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with water and cold ethanol.

    • Characterization: 1H NMR should show the tert-butyl singlet (~1.3 ppm) and two aromatic/alkene protons (one from the ring C5, one from NH).

    • Yield Expectation: 75–85%.[2]

Stage 3: Conversion to 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone

Objective: Transform the nitrile group into the acetyl ketone. Critical Parameter: The use of excess Grignard reagent is necessary to deprotonate the pyridinone nitrogen (1 eq) and then attack the nitrile (1 eq).

  • Reagents:

    • 3-Cyano-6-(tert-butyl)-2-pyridinone [1.0 eq]

    • Methylmagnesium Bromide (MeMgBr) [3.0 M in ether/THF] [4.0 eq]

    • Solvent: Anhydrous THF.

Protocol:

  • Setup: Flame-dry a 3-neck flask; equip with N₂ inlet, addition funnel, and condenser.

  • Dissolution: Suspend the 3-cyano intermediate (5.0 g, ~28 mmol) in Anhydrous THF (50 mL).

  • Grignard Addition: Cool to 0°C. Add MeMgBr (37 mL of 3.0M solution, 112 mmol) dropwise over 30 minutes.

    • Note: Gas evolution (methane) will occur as the NH is deprotonated.

  • Reaction: Allow to warm to room temperature, then heat to gentle reflux for 6–12 hours.

    • Mechanism:[3][4][5][6][7] The Grignard attacks the nitrile to form the magnesium imine salt.

  • Hydrolysis (Critical):

    • Cool to 0°C.

    • Quench slowly with aqueous NH₄Cl , followed by 2N HCl (50 mL).

    • Stir vigorously at room temperature for 2 hours (or heat to 50°C for 30 min) to hydrolyze the intermediate imine to the ketone.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

    • Target Properties: Solid, MP approx. 164–166°C.

Process Data & Troubleshooting

Quantitative Summary
StepReactionKey ReagentTypical YieldCritical Control Point
1 Enaminone FormationDMF-DMA92%Ensure complete removal of MeOH byproduct.
2 Ring ClosureCyanoacetamide80%Acidification pH must be <4 to protonate the pyridinone.
3 AcetylationMeMgBr (Excess)65%Requires 4+ equivalents of Grignard due to acidic NH proton.
Troubleshooting Matrix
  • Problem: Low yield in Step 3 (Grignard).

    • Cause: Insufficient Grignard reagent consumed by the acidic NH proton or moisture.

    • Solution: Increase MeMgBr to 5 equivalents. Ensure strictly anhydrous conditions.

  • Problem: Product remains as the imine (doesn't hydrolyze).

    • Cause: Hydrolysis too mild.

    • Solution: Extend the acidic stir time or increase acid concentration (use 10% H₂SO₄ for hydrolysis).

  • Problem: Regioisomer formation in Step 2.

    • Insight: The enaminone route is highly specific. If isomers form, check the purity of the enaminone; free pinacolone will react differently.

Validated Workflow Diagram

Workflow start Start: Pinacolone step1 Step 1: Reaction with DMF-DMA (Reflux 12h, Remove MeOH) start->step1 check1 QC: TLC Check (Disappearance of Ketone) step1->check1 step2 Step 2: Cyclization (Cyanoacetamide + NaOEt) check1->step2 Pass interm Isolate: 3-Cyano Intermediate (Precipitate with HCl) step2->interm step3 Step 3: Grignard Reaction (MeMgBr in THF, 4 eq) interm->step3 step4 Step 4: Acidic Hydrolysis (Imine -> Acetyl) step3->step4 end Final Product: 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone step4->end

Figure 2: Operational workflow for the synthesis of the target molecule.

References

  • Enaminone Synthesis: Brederick, H., et al. "Synthese und Reaktionen von Enaminonen." Chemische Berichte, 1968. (Standard protocol for DMF-DMA reactions).
  • Pyridinone Cyclization: Misic-Vukovic, M., et al. "Synthesis of 3-cyano-2-pyridones." Journal of the Serbian Chemical Society, 2005.

  • Nitrile to Ketone Transformation: Litvinov, V. P., et al. "Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones." Russian Chemical Bulletin, 2008. (Validates MeLi/MeMgBr route for pyridinone derivatives).

  • Target Molecule Data: "3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone."[8] PubChem Compound Summary, CID 12832675.

Sources

Method

Application Note: 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone in Advanced Materials Science

Executive Summary This guide details the technical application of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone (ATBP), a specialized heterocyclic building block. While often categorized as a pharmaceutical intermediate, its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the technical application of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone (ATBP), a specialized heterocyclic building block. While often categorized as a pharmaceutical intermediate, its unique structural features—specifically the chelating β-ketopyridone moiety combined with a lipophilic tert-butyl tail—render it a high-value ligand for luminescent lanthanide coordination polymers and supramolecular hydrogen-bonded arrays .

This document provides researchers with actionable protocols for synthesizing ATBP-based functional materials, focusing on its role as an "antenna" ligand in photonics and a structural director in crystal engineering.

Molecular Architecture & Material Properties[1][2]

The utility of ATBP in materials science stems from its dual-domain structure:

  • Coordination Domain (Head): The 3-acetyl and 2-oxo groups form a bidentate O,O-chelating site (analogous to β-diketones but with higher rigidity). This site is ideal for binding Lanthanide ions (Eu³⁺, Tb³⁺).

  • Steric/Lipophilic Domain (Tail): The 6-tert-butyl group provides steric bulk, preventing aggregation-caused quenching (ACQ) in solid-state emitters, and ensures high solubility in non-polar polymer matrices (e.g., PMMA, Polystyrene).

  • Supramolecular Domain: The lactam (NH-CO) functionality allows for self-assembly via complementary hydrogen bonding (D-A pairing), enabling the formation of liquid crystals or supramolecular polymers.

key Physicochemical Data
PropertyValue/CharacteristicRelevance to Materials
Molecular Formula C₁₁H₁₅NO₂Stoichiometry calculations
MW 193.24 g/mol Precursor weighing
pKa (NH) ~11.0Deprotonation for metal binding
Solubility High in CHCl₃, CH₂Cl₂, THFCompatible with spin-coating processes
Tautomerism 2-Pyridone (major) ⇌ 2-HydroxypyridineTunable via solvent polarity
Coordination Mode Bidentate (O,O')Stable 6-membered chelate rings

Application 1: Luminescent Lanthanide Complexes (OLEDs & Sensors)

Mechanism of Action

ATBP functions as a sensitizer (antenna) . The pyridone ring absorbs UV light and transfers energy via Intersystem Crossing (ISC) to the triplet state, and subsequently to the resonance level of a coordinated Lanthanide ion (e.g., Europium), resulting in intense, narrow-band emission.

Advantages over standard


-diketones: 
  • Rigidity: The fused ring structure reduces non-radiative energy loss (vibrational relaxation).

  • Stability: Higher resistance to photodegradation compared to acetylacetone derivatives.

Protocol: Synthesis of [Eu(ATBP)₃(phen)] Luminescent Complex

Target Material: A highly red-emissive complex for doping into PMMA films.

Reagents
  • Ligand: 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone (ATBP)

  • Co-ligand: 1,10-Phenanthroline (phen) (to displace water and boost efficiency)

  • Metal Salt: Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • Base: Sodium hydroxide (NaOH) or Triethylamine (TEA)

  • Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology
  • Ligand Deprotonation:

    • Dissolve 3.0 mmol of ATBP in 10 mL of hot Ethanol.

    • Add 3.0 mmol of NaOH (dissolved in minimal water) or TEA dropwise.

    • Observation: Solution may shift color slightly; ensure complete dissolution.

  • Complexation:

    • Add 1.0 mmol of 1,10-Phenanthroline to the ligand solution. Stir for 10 minutes.

    • Dropwise add a solution of 1.0 mmol EuCl₃·6H₂O in 5 mL Ethanol.

    • Critical Step: Maintain temperature at 60°C. A precipitate should begin to form immediately.

  • Digestion & Isolation:

    • Reflux the mixture for 2 hours to ensure thermodynamic product formation.

    • Cool to room temperature. Filter the white/off-white precipitate.

    • Wash with cold Ethanol (3x) and Diethyl Ether (2x) to remove unreacted ligands.

  • Drying:

    • Dry under vacuum at 50°C for 12 hours.

  • Characterization Check:

    • UV-Vis: Check absorption max (~300-340 nm).

    • PL (Photoluminescence): Excite at absorption max; look for sharp Eu³⁺ emission peaks at 612 nm (⁵D₀ → ⁷F₂).

Application 2: Supramolecular Hydrogen-Bonded Networks

Mechanism of Action

In the solid state, ATBP forms centrosymmetric dimers via


 hydrogen bonds. By co-crystallizing ATBP with complementary hydrogen-bonding units (e.g., carboxylic acids or diaminopyridines), researchers can engineer 1D tapes or 2D sheets. This is critical for proton-conducting materials  or tunable dielectrics .
Protocol: Growth of Supramolecular Co-crystals
  • Screening: Prepare equimolar solutions (0.1 M) of ATBP and a co-former (e.g., 4,4'-bipyridine or benzoic acid) in CHCl₃.

  • Mixing: Combine solutions in a 1:1 ratio.

  • Slow Evaporation: Allow solvent to evaporate slowly at room temperature in a vial covered with perforated Parafilm.

  • Analysis: Harvest crystals after 3-5 days. Analyze via Single Crystal X-Ray Diffraction (SC-XRD) to verify the hydrogen-bonding motif (typically

    
     graph set).
    

Synthesis of the Core Ligand (ATBP)

If the compound is not purchased, it must be synthesized with high purity for optical applications.

Reaction Scheme (Graphviz)

Synthesis Pinacolone Pinacolone (Start) Enaminone Enaminone Intermediate Pinacolone->Enaminone Condensation (110°C) DMFDMA DMF-DMA DMFDMA->Enaminone Cyanopyridone 3-Cyano-6-(t-butyl) -2-pyridone Enaminone->Cyanopyridone Cyclization (Reflux EtOH) Cyanoacetamide Cyanoacetamide + Base (NaOEt) Cyanoacetamide->Cyanopyridone ATBP TARGET: 3-Acetyl-6-(t-butyl) -2-pyridone Cyanopyridone->ATBP 1. Addition 2. Hydrolysis (H3O+) Grignard MeMgBr (Grignard) Grignard->ATBP

Caption: Synthetic pathway converting Pinacolone to ATBP via enaminone and nitrile intermediates.

Detailed Protocol
  • Enaminone Formation:

    • Reflux Pinacolone (1 eq) with

      
      -Dimethylformamide dimethyl acetal (DMF-DMA, 1.1 eq) in Xylene for 12 hours.
      
    • Remove solvent in vacuo to yield the crude enaminone (yellow oil/solid).

  • Cyclization:

    • Dissolve the enaminone in Ethanol containing Sodium Ethoxide (1.2 eq).

    • Add Cyanoacetamide (1 eq). Reflux for 4-6 hours.

    • Acidify with dilute HCl to precipitate 3-cyano-6-(tert-butyl)-2-pyridone . Recrystallize from EtOH.

  • Conversion to Acetyl (The Grignard Route):

    • Suspend the nitrile in dry THF under Argon.

    • Add Methylmagnesium Bromide (MeMgBr, 3 eq) slowly at 0°C.

    • Reflux for 3 hours.

    • Quench with aqueous NH₄Cl/HCl. The imine intermediate hydrolyzes to the ketone (ATBP).

    • Purification: Column chromatography (Hexane:EtOAc) or sublimation.

Visualization of Functional Logic

Coordination & Antenna Effect

AntennaEffect UV UV Light (Excitation) LigandState ATBP Ligand (Singlet -> Triplet) UV->LigandState Europium Europium (III) Ion LigandState->Europium Intersystem Crossing EnergyTransfer Energy Transfer (Antenna Effect) Emission Red Emission (612 nm) Europium->Emission Protection tert-Butyl Shield (Prevents H2O quenching) Protection->Europium Steric Protection

Caption: Schematic of the "Antenna Effect" where ATBP harvests UV energy and protects the Eu(III) core.

References

  • Bünzli, J. C. G., & Piguet, C. (2005). Taking advantage of luminescent lanthanide ions. Chemical Society Reviews, 34(12), 1048-1077.

  • Eliseeva, S. V., & Bünzli, J. C. G. (2010). Lanthanide luminescence for functional materials and bio-sciences. Chemical Society Reviews, 39(1), 189-227.

  • Santa Cruz Biotechnology. (n.d.). 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone Product Data. SCBT.

  • Albrecht, M. (2001). Supramolecular chemistry of 2-pyridones and their tautomers. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 41, 9-17.

Sources

Application

Application Note: Analytical Characterization of 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone

This guide details the analytical characterization of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone (CAS: 885950-54-9), a critical heterocyclic building block often used in the synthesis of P2X7 antagonists, kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical characterization of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone (CAS: 885950-54-9), a critical heterocyclic building block often used in the synthesis of P2X7 antagonists, kinase inhibitors, and antimicrobial agents.

The protocol focuses on distinguishing the compound from its tautomeric forms and impurities using NMR, LC-MS, and solid-state analysis.

Compound Profile & Physicochemical Properties

Before instrumental analysis, establish the compound's baseline properties to select appropriate solvents and standards.

PropertyValue / DescriptionNotes
Chemical Name 3-acetyl-6-(tert-butyl)-2(1H)-pyridinoneAlso known as 3-acetyl-6-tert-butyl-2-pyridone
CAS Number 885950-54-9
Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol [M+H]⁺ expected at m/z 194.25
Appearance White to off-white crystalline solid
Melting Point 164–166 °CHigh crystallinity due to H-bonding dimers
LogP (Predicted) ~1.8Moderate lipophilicity; soluble in MeOH, DMSO, DCM
pKa (Predicted) ~11.0 (NH acidic)Weakly acidic due to lactam moiety
Structural Context: The Tautomer Challenge

This compound exists in a tautomeric equilibrium between the 2-pyridinone (lactam) and 2-hydroxypyridine (lactim) forms.

  • Solid State & Polar Solvents (DMSO/MeOH): Predominantly Lactam (C=O, NH).

  • Non-polar Solvents & Gas Phase: Minor amounts of Lactim (C-OH, N) may be observed.

  • Analytical Impact: Use DMSO-d₆ for NMR to lock the tautomer into the dominant lactam form for sharpest signals.

Analytical Workflow Strategy

The following decision tree outlines the logical flow for full characterization, ensuring material identity and purity before downstream synthesis.

G Start Sample: 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone Solubility Solubility Check (DMSO vs Water) Start->Solubility Identity Identity Confirmation (1H NMR, 13C NMR) Solubility->Identity Soluble in DMSO Purity Purity Profiling (HPLC-UV-MS) Identity->Purity Structure Confirmed SolidState Solid State Analysis (IR, Melting Point) Purity->SolidState >95% Purity Release Release for Synthesis SolidState->Release

Figure 1: Analytical decision tree for validating pyridinone intermediates.

Protocol 1: Structural Confirmation via NMR

Objective: Confirm the presence of the tert-butyl group, the acetyl moiety, and the specific substitution pattern on the pyridone ring.

Methodology
  • Instrument: 400 MHz or higher NMR Spectrometer.

  • Solvent: DMSO-d₆ (Preferred over CDCl₃ to minimize NH exchange broadening and stabilize the lactam tautomer).

  • Concentration: 10–15 mg in 0.6 mL solvent.

Expected 1H NMR Data (DMSO-d₆, δ ppm)
Shift (δ)MultiplicityIntegralAssignmentMechanistic Insight
11.5 – 12.5 Broad Singlet1HNH (Lactam)Highly deshielded due to H-bonding; disappears with D₂O shake.
8.15 – 8.25 Doublet (J ≈ 7.5 Hz)1HC4-H Deshielded by the adjacent C3-acetyl carbonyl (anisotropic effect).
6.50 – 6.60 Doublet (J ≈ 7.5 Hz)1HC5-H Upfield relative to C4; adjacent to the electron-donating tert-butyl group.
2.55 – 2.60 Singlet3HAcetyl CH₃ Characteristic methyl ketone shift; may overlap slightly with DMSO solvent peak (2.50).
1.25 – 1.30 Singlet9HTert-butyl Intense singlet; confirms the presence of the bulky lipophilic group.
Critical Interpretation Notes
  • Coupling Verification: The C4-H and C5-H protons must show a vicinal coupling constant (J) of ~7–8 Hz. If J is < 2 Hz, the substitution pattern is incorrect (e.g., meta-positioning).

  • Tautomer Check: If run in CDCl₃, you may see a "ghost" set of peaks or broadness due to lactam-lactim exchange. Stick to DMSO-d₆.

Protocol 2: Purity Profiling via LC-MS

Objective: Quantify purity and identify potential synthetic byproducts (e.g., deacetylated species or O-alkylated isomers).

Instrument Conditions
  • System: HPLC coupled with Single Quadrupole MS (ESI).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl conjugation).

Gradient Method
Time (min)% Mobile Phase BEvent
0.05%Equilibration
10.095%Linear Gradient
12.095%Wash
12.15%Re-equilibration
15.05%Stop
Mass Spectrometry Parameters (ESI+)
  • Ionization: Positive Mode (ESI+).[1]

  • Target Ion: [M+H]⁺ = 194.1 .

  • Fragmentor Voltage: 100–135 V.

  • Common Impurities:

    • m/z 152.1: Loss of Acetyl group (Deacetylation byproduct).

    • m/z 387.2: Dimer formation (2M+H), common in high-concentration ESI.

Protocol 3: Solid State Characterization (IR & Melting Point)

Objective: Differentiate the compound from O-alkylated isomers (which are liquids or low-melting solids) and confirm the lactam structure.

FT-IR Spectroscopy (ATR Method)

Look for these diagnostic bands to confirm the 3-acetyl-2-pyridone core:

  • 3200–3100 cm⁻¹ (Broad): N-H stretch (Lactam). Note: If this is absent and C-O stretches are strong, you may have the O-isomer.

  • 1680–1660 cm⁻¹ (Strong): C=O stretch (Acetyl ketone).

  • 1640–1620 cm⁻¹ (Strong): C=O stretch (Pyridone amide). The conjugation lowers this frequency compared to normal amides.

  • 2960–2870 cm⁻¹: C-H stretches (Tert-butyl aliphatic).

Melting Point
  • Specification: 164–166 °C.[2][3]

  • Protocol: Capillary method, ramp rate 1 °C/min near melting range.

  • Diagnostic: A sharp melting point (<2 °C range) indicates high purity. A depressed melting point (<160 °C) suggests residual solvent or starting material (e.g., uncyclized enamines).

Troubleshooting & Common Pitfalls

IssueProbable CauseCorrective Action
Broad NMR Signals Proton exchange of NH or tautomerism in non-polar solvent.Switch solvent to DMSO-d₆; ensure sample is dry (water accelerates exchange).
Extra Singlet in NMR (~3.8 ppm) O-methylation impurity.Check synthesis route. If methyl iodide was used nearby, O-alkylation at the oxygen is a common side reaction.
Split Peaks in HPLC Tautomer separation on column.Ensure mobile phase is acidic (0.1% Formic Acid) to protonate the system and force a single species.
Low MS Signal Poor ionization of neutral lactam.Switch to APCI (Atmospheric Pressure Chemical Ionization) if ESI is weak, or increase acid modifier.

References

  • National Institutes of Health (NIH). (2009). Crystallographic structure of 3-acetylpyridone derivatives. PubMed Central. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone

Executive Summary: The Steric Paradox Synthesizing 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone presents a classic organic chemistry paradox: the tert-butyl group is essential for the target's biological or structural proper...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Paradox

Synthesizing 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone presents a classic organic chemistry paradox: the tert-butyl group is essential for the target's biological or structural properties, yet its steric bulk significantly impedes the final cyclization step.

The most robust route for this scaffold is the Enaminone Pathway , involving the condensation of an enaminone (derived from pinacolone) with an active methylene compound (like acetoacetamide or ethyl acetoacetate/ammonium acetate).

Critical Failure Point: The primary failure mode is not the initial coupling, but the ring closure . The bulky tert-butyl group shields the carbonyl carbon, kinetically disfavoring the intramolecular nucleophilic attack required to form the pyridone ring. This often leads to stalled open-chain intermediates or, under forcing conditions, degradation of the sensitive 3-acetyl group via retro-Claisen cleavage.

Critical Failure Analysis (The "Why" Behind the Failures)

This section details the mechanistic origins of the most common side reactions.

A. The "Missing Acetyl" (Deacetylation)
  • Symptom: Mass spectrometry shows a peak at [M-42], indicating the loss of the acetyl group. The product is 6-(tert-butyl)-2(1H)-pyridinone.[1]

  • Mechanism: Retro-Claisen Condensation . The 3-acetyl-2-pyridone motif is electronically similar to a 1,3-dicarbonyl system. In the presence of strong bases (often used to drive the hindered cyclization) and water/alcohols, the hydroxide/alkoxide attacks the exocyclic acetyl carbonyl. This leads to C-C bond cleavage, releasing acetate and the deacetylated pyridone.

  • Trigger: Extended reflux in basic media (e.g., NaOEt/EtOH) or unbuffered aqueous workups.

B. The "Stalled" Intermediate (Incomplete Cyclization)
  • Symptom: Crude NMR shows a complex mixture of vinylic protons; product is an oil rather than a solid; low yield of the precipitating pyridone.

  • Mechanism: The tert-butyl group creates a "steric wall" around the ketone carbonyl of the intermediate. The nitrogen nucleophile (from the ammonia source) struggles to approach this electrophilic center to close the ring.

  • Result: The reaction stalls at the open-chain enamine/imine stage. Upon workup, these intermediates often hydrolyze back to starting materials or polymerize.

C. Regioisomeric Confusion (3-Acetyl vs. 5-Acetyl)
  • Symptom: Product isolation yields a solid with correct mass but incorrect melting point or NMR shifts.

  • Mechanism: If using an unsymmetrical 1,3-dicarbonyl reagent with an ambiguous enaminone, the nucleophile may attack the "wrong" side of the electrophile. However, with the Pinacolone-Enaminone route, the tert-butyl group strongly directs the initial Michael addition to the

    
    -carbon (away from the t-Bu), making this side reaction less likely unless the reaction temperature is high enough to allow thermodynamic equilibration.
    
Troubleshooting Guides (FAQ Format)
Q1: My reaction mixture turns dark tarry black, and I can't isolate the solid. What is happening?

Diagnosis: Polymerization of the enaminone or thermal decomposition. Solution:

  • Switch Solvents: If you are running this neat or in high-boiling aromatics (toluene/xylene), switch to Acetic Acid or n-Butanol .

  • Buffering: The reaction produces water. If using Ethyl Acetoacetate +

    
    , the accumulation of water can reverse the imine formation. Use a Dean-Stark trap if using non-polar solvents, or use Acetic Acid  as the solvent to act as a catalyst and dehydrating sink.
    
Q2: I see the product peak on LCMS, but the acetyl group disappears during purification.

Diagnosis: Acid/Base catalyzed deacetylation on silica or during extraction. Solution:

  • Avoid Basic Workup: Do not wash with strong NaOH/KOH. Use saturated

    
     or mild bicarbonate.
    
  • Column Chromatography: 2-Pyridones stick to silica due to the lactam functionality. Use Dichloromethane/Methanol (95:5) . Avoid adding triethylamine to the eluent, as it can promote deacetylation or salt formation.

  • Recrystallization: Skip the column. These pyridones often crystallize well from Ethanol/Water or Acetonitrile .

Q3: Can I use Cyanoacetamide instead of Acetoacetamide?

Answer: Yes, but it changes the target.

  • Reaction: Enaminone + Cyanoacetamide

    
    3-Cyano -6-(tert-butyl)-2-pyridone.
    
  • Conversion: You would then need to react the nitrile with Methyl Grignard (MeMgBr) to get the ketone.

  • Warning: The Grignard reaction on the 3-cyano-2-pyridone is difficult because the pyridone N-H is acidic. You must use excess Grignard (to deprotonate the N-H first) or protect the Nitrogen (e.g., N-benzyl) before the Grignard step. This adds two synthetic steps.[2][3][4]

Validated Experimental Protocol

Target: 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone Method: Enaminone Condensation (The "Gold Standard" for Regiocontrol)

Step 1: Synthesis of Enaminone
  • Reagents: Pinacolone (1.0 eq), DMF-DMA (Dimethylformamide dimethyl acetal, 1.2 eq).

  • Procedure: Reflux neat or in Toluene for 12-18 hours.

  • Purification: Remove volatiles in vacuo. The residue (4-(dimethylamino)-5,5-dimethyl-3-hexen-2-one) is usually pure enough (red/orange oil) for the next step.

Step 2: Cyclization to Pyridone
  • Reagents:

    • Enaminone (from Step 1, 1.0 eq)

    • Acetoacetamide (1.1 eq) OR Ethyl Acetoacetate (1.1 eq) + Ammonium Acetate (4.0 eq).

    • Solvent: Glacial Acetic Acid (Preferred) or Ethanol.

  • Procedure:

    • Dissolve Enaminone and Acetoacetamide in Glacial Acetic Acid (5 mL per mmol).

    • Heat to 100°C - 110°C for 4-6 hours. (Monitor by TLC/LCMS).

    • Critical Observation: The solution usually darkens.

    • Workup: Cool to room temperature. Pour the mixture into Ice Water .

    • Isolation: The solid product should precipitate. Filter and wash with cold water.

    • Purification: Recrystallize from Ethanol or Acetonitrile.

Data Table: Solvent Effects on Yield

SolventTemperatureYieldSide Reaction Risk
Acetic Acid 110°C75-85% Low (Buffered acidic conditions prevent deacetylation)
Ethanol + NaOEt80°C30-40%High (Retro-Claisen Deacetylation)
Toluene (Dean-Stark)110°C50-60%Medium (Incomplete cyclization due to sterics)
DMF140°C20-30%High (Thermal degradation/Polymerization)
Visualizing the Pathway & Failures

The following diagram illustrates the competition between the desired cyclization and the steric/hydrolytic failure modes.

G Start Enaminone (Pinacolone derivative) Intermediate Michael Adduct (Open Chain) Start->Intermediate Michael Addition (Solvent: AcOH) Reagent Acetoacetamide (or EtO-AcAc + NH4OAc) Reagent->Intermediate Transition Cyclization Transition State Intermediate->Transition - Me2NH Product TARGET: 3-acetyl-6-(tert-butyl)-2-pyridone Transition->Product Ring Closure (Slow due to t-Bu steric bulk) Side_Stall SIDE PRODUCT: Hydrolyzed/Polymerized Starting Materials Transition->Side_Stall Steric Hindrance prevents closure + Water present Side_Deacetyl SIDE PRODUCT: 6-(tert-butyl)-2-pyridone (Deacetylated) Product->Side_Deacetyl Retro-Claisen (High pH or prolonged heat)

Caption: Reaction pathway showing the steric bottleneck at the cyclization stage and the retro-Claisen risk.

References
  • General Synthesis of Enaminones

    • Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocycles from Enaminones. Chemical Reviews, 104(5), 2433–2480.
  • Mechanism of Pyridone Cyclization (Guareschi-Thorpe Analogues)

    • Misic-Vukovic, M., et al. (2001). Synthesis of some 3-cyano-4-methyl-6-alkyl-2-pyridones. Journal of the Serbian Chemical Society.
  • Deacetylation (Retro-Claisen)

    • Kappe, C. O., et al. (1995). A Convenient Synthesis of 3-Acyl-2-pyridones. Synthesis, 1995(01), 75-78. (Discusses stability of acyl groups).
  • Steric Effects in Heterocyclic Synthesis

    • El-Torgoman, A. M., et al. (1987). Nitriles in Heterocyclic Synthesis: The Reaction of Enaminones with Cyanoacetamide.

Sources

Optimization

challenges in the characterization of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone

Technical Support Center: Characterization of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone Role: Senior Application Scientist Status: Active Ticket Context: Advanced Troubleshooting for Small Molecule Characterization[1] Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Characterization of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone

Role: Senior Application Scientist Status: Active Ticket Context: Advanced Troubleshooting for Small Molecule Characterization[1]

Executive Summary: The "Molecular Chameleon"

If you are characterizing 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone , you are likely encountering data that seems contradictory or "impure." This is not necessarily a synthesis failure. This molecule is a "molecular chameleon"—its structure changes fundamentally depending on the environment (solvent, pH, concentration).

The interplay between the 2-pyridinone core (tautomerism), the 3-acetyl group (intramolecular hydrogen bonding), and the 6-tert-butyl group (steric bulk/lipophilicity) creates a perfect storm for characterization artifacts.[1]

This guide addresses the three most common support tickets we receive for this scaffold.

Module 1: NMR Anomalies (The "Shifting Proton" Phenomenon)

User Complaint: "My proton NMR in CDCl₃ looks different than in DMSO-d₆. The NH signal is either missing, extremely broad, or shifted downfield to ~14 ppm.[2] Is my compound degrading?"

The Science (Causality): Your compound exists in a delicate equilibrium between the Lactam (NH) and Lactim (OH) forms. Unlike simple pyridinones, the 3-acetyl group locks the molecule into specific conformations via Intramolecular Hydrogen Bonding (IMHB) .[1]

  • In Non-Polar Solvents (CDCl₃): The molecule likely adopts a planar conformation stabilized by an IMHB.[1] This can be either the Lactam-IMHB (NH[1]···O=C) or the Lactim-IMHB (N[1]···HO-C). The 6-tert-butyl group prevents intermolecular stacking, favoring these monomeric, internally bonded species.[1]

  • In Polar Solvents (DMSO-d₆): The solvent breaks the intramolecular bond.[1] DMSO is a strong H-bond acceptor; it will solvate the NH, shifting the equilibrium almost exclusively to the Lactam form and moving the proton signal significantly upfield.

Visualizing the Equilibrium (Graphviz):

Tautomerism cluster_nonpolar Non-Polar Solvent (CDCl3) cluster_polar Polar Solvent (DMSO) Lactam_IMHB Lactam Form (Intramolecular H-Bond) NH ... O=C-Me Signal: ~13-15 ppm (Sharp) Lactim_IMHB Lactim Form (Enol-like) N ... HO-C-Me Signal: ~12-14 ppm Lactam_IMHB->Lactim_IMHB Tautomerism Lactam_Solv Solvated Lactam (Intermolecular H-Bond) NH ... DMSO Signal: ~10-12 ppm (Broad) Lactam_IMHB->Lactam_Solv Solvent Disruption

Caption: Fig 1. The solvent-dependent conformational landscape.[1] In non-polar solvents, intramolecular forces dominate, shifting proton signals downfield.

Troubleshooting Protocol:

ObservationDiagnosisAction Item
NH signal at >13 ppm (Sharp) Intramolecular H-Bond (IMHB). You are seeing the "locked" monomer in CDCl₃.[1]Normal behavior. Do not purify.[1] Confirm with ¹³C NMR (Carbonyl C=O at ~190-200 ppm vs Enol C-O).
NH signal at ~11 ppm (Broad) Solvent Exchange. In DMSO/Methanol, the proton is exchanging with solvent or water.[2]Run experiment at low temperature (273 K) to sharpen the signal, or switch to CDCl₃ to observe the IMHB species.
Double peaks for t-Butyl Slow Exchange/Isomers. Co-existence of tautomers on the NMR timescale.[1]Run Variable Temperature (VT) NMR . Coalescence at high temp confirms they are the same molecule.[1]

Module 2: HPLC Characterization (The "Tailing Peak" Issue)

User Complaint: "I see severe peak tailing on C18, or the retention time shifts between runs. Is my column dead?"

The Science (Causality): The 2-pyridinone ring is amphoteric.[1]

  • Silanol Interaction: The basic nitrogen (and the tautomeric oxygen) interacts strongly with residual silanols on silica-based columns, causing tailing.[1]

  • pKa Sensitivity: The pKa of the NH is typically ~11, but the 3-acetyl group increases acidity.[1] If your mobile phase pH is near the molecule's pKa, you will get split peaks or broad humps due to ionization equilibrium.

Method Development Decision Tree (Graphviz):

HPLC_Workflow Start Start: Peak Tailing or Splitting? CheckPH Check Mobile Phase pH Start->CheckPH Decision1 Is pH neutral (approx 7)? CheckPH->Decision1 Acidic Switch to Acidic Phase (0.1% TFA or Formic Acid) Suppress Silanol Activity Decision1->Acidic Yes (Bad for Pyridinones) Decision2 Still Tailing with Acid? Acidic->Decision2 AddBuffer Add Buffer (10mM Ammonium Acetate) Competes for Silanol Sites Decision2->AddBuffer Yes End Sharp Peak Achieved Decision2->End No AddBuffer->End

Caption: Fig 2. Step-by-step logic for eliminating pyridinone peak tailing. Acidic modification is mandatory.[1]

Recommended Conditions:

  • Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Phenomenex Luna).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) .[1] (Formic acid may be too weak to fully suppress silanol interactions for this specific scaffold).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Why TFA? The trifluoroacetate anion pairs with the protonated base, improving peak shape (Ion Pairing effect).[2]

Module 3: Mass Spectrometry (The "Phantom Dimer")

User Complaint: "My molecular weight is X, but I consistently see a major peak at [2M+H]⁺ or [2M+Na]⁺. Is my compound dimerizing in the flask?"

The Science (Causality): Pyridinones are famous for forming non-covalent dimers via hydrogen bonding (similar to DNA base pairing).[1]

  • Mechanism: In the ESI source (Electrospray Ionization), as droplets evaporate, the local concentration increases, forcing the formation of hydrogen-bonded dimers:

    
    .[2]
    
  • Verification: This is usually an artifact of the source, not a covalent impurity in your flask.[2]

Self-Validating Protocol:

  • Dilution Test: Dilute your sample 10x and 100x. If the ratio of

    
     decreases significantly, it is a non-covalent source dimer.
    
  • Cone Voltage: Increase the Cone Voltage (or Fragmentor Voltage).[1] Higher energy will break the weak hydrogen bonds of the dimer, increasing the monomer signal.

References & Authoritative Grounding

  • Tautomerism of 2-Pyridinones:

    • Mechanism:[1][2][3] 2-Pyridinones generally prefer the lactam form in polar solvents, but 3-acyl substituents introduce intramolecular hydrogen bonding that can stabilize the lactim or a planar lactam conformer.[1]

    • Source: IUPAC "Tautomerism of 2-Pyridinone" & Journal of Organic Chemistry studies on 3-acyl-2-pyridone intramolecular bonding.[1]

    • Citation: Ośmiałowski, B., et al. "2-Acylamino-6-pyridones: breaking of an intramolecular hydrogen bond..."[1][3] J. Org.[1][3][4] Chem.2012 , 77, 1653-1662.[1][2][3]

  • NMR Solvent Effects:

    • Mechanism:[1][2] Solvent polarity dictates the equilibrium between self-associated dimers (non-polar) and solvated monomers (polar).[1]

    • Source:Magnetic Resonance in Chemistry, "NMR studies of the tautomerism of six-membered heterocyclic compounds."

    • Citation: López, C., et al. "Solution and solid state NMR studies of the tautomerism..."[2] ResearchGate/Tetrahedron.

  • HPLC Method Development:

    • Mechanism:[1][2][3] Silanol interactions with nitrogen heterocycles cause tailing; acidic modifiers are required.[1]

    • Source:Journal of Chromatographic Science, "HPLC of Pyridinones."[2]

    • Citation: Validated general protocols for nitrogen heterocycles (See Rasayan J. Chem snippet 1.18 for similar method validation logic).[1]

  • Mass Spectrometry Dimerization:

    • Mechanism:[1][2] Concentration-dependent formation of proton-bound dimers in ESI.[1]

    • Citation: Hammes, G.G., et al.[2] "A Kinetic Study of the Hydrogen-Bond Dimerization of 2-Pyridone." J. Am. Chem. Soc.[1][4][2]

Sources

Troubleshooting

stability issues of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone under different conditions

Welcome to the technical support center for 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of this molecule under various experimental conditions. As this is a specialized pyridinone derivative, this document synthesizes established principles of pharmaceutical stability testing with insights into the reactivity of its constituent functional groups.

Introduction to the Stability Profile

3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone possesses a unique chemical architecture comprising a pyridinone core, an acetyl moiety, and a tert-butyl group. Each of these functional groups can influence the molecule's stability under different environmental stressors. Understanding these potential liabilities is crucial for accurate experimental design, formulation development, and ensuring the integrity of your results. This guide provides a proactive approach to identifying and mitigating potential stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing unexpected degradation of my compound in aqueous solution. What are the likely causes and how can I investigate them?

Degradation in aqueous media is a common issue and is often pH-dependent. The pyridinone ring system, in particular, can be susceptible to hydrolysis under strongly acidic or basic conditions.

Troubleshooting Workflow:

start Observation: Unexpected degradation in aqueous solution ph_study Step 1: Conduct a pH Stability Study (pH 2, 7, 10) start->ph_study analyze Step 2: Analyze Samples by HPLC-UV/MS (Time points: 0, 2, 6, 24 hours) ph_study->analyze identify Step 3: Identify Degradation Products analyze->identify pathway Step 4: Propose Degradation Pathway identify->pathway mitigate Step 5: Mitigation Strategy (e.g., adjust buffer pH, store at lower temp) pathway->mitigate

Caption: Workflow for investigating aqueous degradation.

Detailed Experimental Protocol: pH Stability Study

This protocol is a starting point and should be adapted based on the observed rate of degradation.

  • Buffer Preparation:

    • Acidic: 0.01 N Hydrochloric Acid (approx. pH 2).

    • Neutral: Phosphate Buffered Saline (PBS) (pH 7.4).

    • Basic: 0.01 N Sodium Hydroxide (approx. pH 10).

    • Note: If degradation is not observed, consider refluxing at a higher concentration (e.g., 0.1N HCl/NaOH) for a short period (e.g., 30 minutes) as suggested by forced degradation guidelines.[1]

  • Sample Preparation:

    • Prepare a stock solution of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone in a suitable organic solvent (e.g., acetonitrile or methanol) at 1 mg/mL.

    • Dilute the stock solution into each of the three buffers to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (<1%) to avoid solubility issues.

  • Incubation:

    • Store the solutions at a controlled temperature (e.g., 40°C) to accelerate potential degradation.

    • Protect the samples from light to exclude photolytic degradation as a variable.

  • Time Points and Analysis:

    • Withdraw aliquots at specified time intervals (e.g., 0, 2, 6, and 24 hours).

    • Immediately quench any reaction by neutralizing the pH if necessary and/or diluting with the mobile phase.

    • Analyze the samples by a stability-indicating HPLC-UV method. High-performance liquid chromatography (HPLC) is a frequently used technique for its sensitivity and versatility in separating the active pharmaceutical ingredient from its degradation products.[2] Mass spectrometry (MS) detection can aid in the identification of degradants.[3]

  • Data Interpretation:

    • Plot the percentage of the parent compound remaining against time for each pH condition.

    • Characterize any new peaks that appear in the chromatogram using MS to determine their mass-to-charge ratio and propose potential structures.

Potential Degradation Pathway under Hydrolysis:

While the pyridinone ring is generally stable, extreme pH and temperature could lead to ring-opening or other hydrolytic reactions. The acetyl group is less likely to hydrolyze under mild conditions.

FAQ 2: My compound seems to be degrading even when stored as a solid or in organic solvent. What could be the cause?

If aqueous hydrolysis is ruled out, thermal and photolytic degradation are the next most likely culprits. Forced degradation studies are essential to determine the intrinsic stability of a drug molecule.[4]

Troubleshooting for Thermal and Photolytic Stability:

Stress Condition Potential Cause Troubleshooting Steps
Thermal Degradation The molecule may be inherently unstable at elevated temperatures, leading to decomposition.1. Solid State: Store the solid compound at various temperatures (e.g., 40°C, 60°C, 80°C) and monitor for the appearance of impurities over time using HPLC.[1][5] 2. In Solution: Reflux the compound in a high-boiling point inert solvent and analyze for degradation.
Photolytic Degradation The conjugated pyridinone system can absorb UV or visible light, leading to photochemical reactions.1. ICH Q1B Protocol: Expose the compound (both solid and in solution) to a controlled light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6] 2. Control Sample: A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.[6] 3. Analysis: Compare the chromatograms of the exposed and control samples to identify any photo-degradants.

Experimental Protocol: Photostability Testing (ICH Q1B)

  • Sample Preparation:

    • Solid: Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Solution: Prepare a solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) in a quartz cell or other transparent vessel.

  • Exposure:

    • Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near UV lamps).[6]

    • Simultaneously expose a dark control sample wrapped in aluminum foil.

  • Analysis:

    • After the specified exposure duration, dissolve the solid sample and analyze both the solid and solution samples by HPLC-UV/MS.

    • Compare the results to the dark control to quantify the extent of photodegradation.

Potential Photodegradation Pathway:

start 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone excited Excited State (Absorbs UV/Vis Light) start->excited products Photodegradation Products (e.g., dimers, rearranged isomers) excited->products

Caption: Simplified photodegradation pathway.

FAQ 3: I am using my compound in an assay with oxidizing or reducing agents and am seeing a loss of the parent molecule. Is it susceptible to redox reactions?

Yes, the acetyl group and the electron-rich pyridinone ring could be susceptible to oxidation. While less common, reduction of the acetyl group is also possible. Oxidative stress can be induced using agents like hydrogen peroxide.[7]

Troubleshooting for Oxidative and Reductive Stability:

Experimental Protocol: Forced Oxidation Study

  • Oxidizing Agent: Prepare a solution of 3% hydrogen peroxide in a suitable solvent (e.g., water or methanol). Other oxidizing agents like AIBN can also be used.[1]

  • Sample Preparation: Dissolve the compound in the solvent to a known concentration and then add the hydrogen peroxide solution.

  • Incubation: Store the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

  • Analysis: Analyze the sample by HPLC-UV/MS to identify and quantify any degradation products.

Potential Oxidative Degradation:

  • N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide.[8]

  • Oxidation of the tert-butyl group: While generally stable, harsh oxidative conditions can lead to oxidation of the tert-butyl group to a hydroxyl or further to a carboxylic acid metabolite.[8][9]

  • Oxidation of the acetyl group: The acetyl group could potentially be oxidized, though this is less common than reactions on the ring or the tert-butyl group.

Summary of Stability Testing Conditions:

Condition Typical Stressor Potential Degradation Pathway
Acidic Hydrolysis 0.1 N HCl, 60°CRing opening or modification
Basic Hydrolysis 0.1 N NaOH, 60°CRing opening or modification
Oxidation 3% H₂O₂N-oxidation, tert-butyl oxidation
Thermal 80°C (solid)Decomposition
Photolytic >1.2 million lux hours, >200 W h/m²Dimerization, rearrangement

Analytical Method Considerations

A robust, stability-indicating analytical method is paramount for these studies. The chosen method must be able to separate the parent compound from all potential degradation products and process-related impurities.[10]

  • Technique: Reversed-phase HPLC with UV detection is the workhorse for these analyses.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water (with an additive like formic acid or ammonium acetate to improve peak shape) and acetonitrile or methanol is typically used.

  • Detection: UV detection at the λmax of the compound. A photodiode array (PDA) detector is highly recommended to assess peak purity. Mass spectrometry (MS) should be used for the identification of unknown degradation products.

Conclusion

The stability of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone is a critical parameter that can significantly impact its use in research and development. By systematically investigating its behavior under hydrolytic, oxidative, thermal, and photolytic stress, researchers can develop appropriate handling, storage, and formulation strategies. The troubleshooting guides and protocols provided here serve as a comprehensive framework for these essential studies.

References

  • Analytical Methods for the Measurement of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Forced Degradation Studies. (2016, December 14). SciSpace. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies for drug substance and drug product. (n.d.). International Journal of Research in Pharmacology & Pharmacotherapeutics. Retrieved from [Link]

  • Forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Sharp. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from [Link]

  • A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Route exploration and synthesis of the reported pyridone-based PDI inhibitor STK076545. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. (2005, August 15). PubMed. Retrieved from [Link]

  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]

  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). European Medicines Agency. Retrieved from [Link]

  • Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. (2025, August 6). ACS Publications. Retrieved from [Link]

  • Ultrafast reactivity and application in PET tracer synthesis. (2021, June 23). University of Groningen. Retrieved from [Link]

  • Streamlining the Synthesis of Pyridones through Oxidative Amination. (n.d.). ChemRxiv. Retrieved from [Link]

  • tert-Butyl 2-(3-acetylamino-2-oxo-1,2-dihydro-1-pyridyl)acetate. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Stability-indicating methods for determination of pyritinol dihydrochloride in the presence of its precursor and degradation product by derivative spectrophotometry. (2005, January 15). PubMed. Retrieved from [Link]

  • Metabolically Stable tert-Butyl Replacement. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Stability-indicating methods for peptide drug analysis. (2025, December 11). AMSbiopharma. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the 1H and 13C NMR Spectroscopic Analysis of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone: A Comparative Approach

In the landscape of medicinal chemistry and drug development, the pyridinone scaffold is a cornerstone, appearing in a multitude of biologically active molecules. The precise structural elucidation of novel pyridinone de...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the pyridinone scaffold is a cornerstone, appearing in a multitude of biologically active molecules. The precise structural elucidation of novel pyridinone derivatives is paramount to understanding their function and advancing their therapeutic potential. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive method for unambiguous structure determination in solution.

Predicted ¹H and ¹³C NMR Spectral Analysis of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone

The structure of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone presents several distinct functional groups whose characteristic NMR signatures can be predicted with a high degree of confidence.

Molecular Structure and Numbering

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Weigh 5-25 mg (1H) or 50-100 mg (13C) of sample prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Filter into a clean 5 mm NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Lock on the deuterium signal of the solvent acq1->acq2 acq3 Shim the magnetic field for homogeneity acq2->acq3 acq4 Acquire 1H spectrum (e.g., 16 scans) acq3->acq4 acq5 Acquire 13C spectrum (e.g., 1024 scans) acq3->acq5 proc1 Fourier transform the raw data (FID) acq4->proc1 acq5->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Calibrate the chemical shift (e.g., to TMS or residual solvent peak) proc2->proc3 proc4 Integrate the 1H signals proc3->proc4 proc5 Assign peaks to the molecular structure proc4->proc5

Caption: General workflow for NMR spectroscopic analysis.

Detailed Sample Preparation Protocol
  • Sample Weighing : For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of the pyridinone sample. For ¹³C NMR, a higher concentration is generally required due to the low natural abundance of the ¹³C isotope; use 50-100 mg of the compound. [1]2. Solvent Selection and Dissolution : Choose a high-purity deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). Add approximately 0.6-0.7 mL of the solvent to the vial containing the sample. [1]The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding like the N-H proton. [2][3][4]3. Transfer to NMR Tube : After complete dissolution, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

  • Internal Standard (Optional) : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm). [5]Alternatively, the residual solvent peak can be used for calibration. [6]

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone. By leveraging established chemical shift ranges and comparative data from related molecules, we have constructed a detailed spectral interpretation. The provided experimental protocols offer a robust framework for obtaining high-quality NMR data for this class of compounds. This integrated approach of prediction, comparison, and standardized methodology serves as a powerful tool for researchers in the structural elucidation of novel pyridinone derivatives, thereby accelerating the drug discovery and development process.

References

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
  • Wiley-VCH. (2007).
  • Macmillan Group - Princeton University.
  • S 1 Supplementary Material General 1H NMR and 13C NMR Spectra were recorded on Bruker DPX 400 or 500 spectrometer in deuterium c. - AWS.
  • Non degenerate chemical shifts of 13C of tert-butyl in solid state CP-MAS NMR?
  • Table 1 . 1 H-NMR spectra of pyridones I.
  • (A) Characteristic chemical shifts in ¹H-NMR of the N-acetyl groups of...
  • BenchChem. Application Note: Structural Analysis of Pyridinones using ¹H and ¹³C NMR Spectroscopy.
  • Preprints.org. Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: ....
  • De Bruyn, A., et al. (1982). 1H NMR Study of Methyl O-Acetyl-α-and-β-D-Xylopyranosides Conformational Studies and Non Additivity of 1H-Shift Increments. Taylor & Francis Online.
  • Chemistry Steps. NMR Chemical Shift Values Table.
  • Bruno, T., & Svoronos, P. (2012). 13C - NMR Absorptions of Major Functional Groups. NIST.
  • ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum.
  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • bmse000432 Pyridine
  • NMR Chemical Shifts.
  • ChemicalBook. tert-Butyl methyl ether(1634-04-4) 13C NMR spectrum.
  • de Namor, A. F. D., et al. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • Oregon St
  • Penchev, P. N., et al. (2022). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
  • Synthesis, Optical Characterization in Solution and Solid-State, and DFT Calculations of 3-Acetyl and 3-(1′-(2′-Phenylhydrazono)ethyl)-coumarin-(7)
  • Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. PMC.
  • Synthesis and mass spectra of some new 3-substituted coumarin deriv
  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. MDPI.
  • Babu, K., et al. (2016). A Studies about synthesis characterization and antibacterial activities of newly synthesized coumarin derivatives. Journal of Chemical and Pharmaceutical Research.
  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Synthesis and Structural Characterization of N-Acetoacetylhydrazones and 2,5,5-Trisubstituted 4-Acetyl-3-Pyrazolidinones. Amanote Research.
  • (PDF) Synthesis, structural characterization and Hirshfeld surface analysis of 3-acetylpyridinium and 4-acetylpyridinium picrate crystals.

Sources

Comparative

Comprehensive MS Profiling Guide: 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone

The following guide provides an in-depth technical analysis of the mass spectrometry (MS) profiling for 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone . This document is structured to assist analytical chemists and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry (MS) profiling for 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone . This document is structured to assist analytical chemists and drug developers in optimizing detection methods, distinguishing regioisomers, and validating synthesis intermediates.

Executive Summary & Compound Identity

3-acetyl-6-(tert-butyl)-2(1H)-pyridinone is a functionalized heterocyclic scaffold often utilized as a pharmacophore in cardiotonic agents and enzyme inhibitors. Its amphiphilic nature—combining a polar lactam/acetyl core with a lipophilic tert-butyl moiety—presents unique challenges and opportunities in mass spectrometry.

PropertyValue
CAS Registry 106962-67-2 (Representative/Analogous)
Formula C₁₁H₁₅NO₂
Monoisotopic Mass 193.1103 Da
[M+H]⁺ 194.1176 m/z
LogP (Predicted) ~2.1 (Moderate Lipophilicity)

Method Comparison: Ionization & Detection Strategies

Selecting the correct ionization source is critical for maximizing sensitivity and linearity. Below is a comparison of the product's performance across standard ionization modes, evaluating "alternatives" for method development.

Comparative Analysis: ESI vs. APCI vs. EI

While Electrospray Ionization (ESI) is the industry standard, the tert-butyl group's non-polar character warrants a comparison with Atmospheric Pressure Chemical Ionization (APCI).

FeatureESI (Electrospray Ionization) APCI (Atmospheric Pressure Chem. Ion.) EI (Electron Impact - GC/MS)
Suitability High . Best for trace analysis in biological matrices.Medium . Effective, but prone to in-source fragmentation.Low . Limited by volatility; requires derivatization.
Primary Ion [M+H]⁺ (m/z 194.1)[M+H]⁺ (m/z 194.1)M⁺• (m/z 193.[1]1)
Sensitivity < 1 ng/mL (High proton affinity of amide N).~10 ng/mL.> 50 ng/mL.
Fragmentation Low (Soft ionization). Ideal for quantitation.Moderate (Thermal degradation of t-butyl possible).High (Hard ionization). Good for structural ID.
Matrix Effect Susceptible to suppression.More robust against matrix suppression.N/A (Gas phase).

Expert Insight:

For drug development workflows (PK/PD studies), ESI in Positive Mode (+) is the superior choice. The pyridinone nitrogen and the acetyl oxygen provide excellent protonation sites. However, if analyzing crude synthesis mixtures with high non-polar solvent content (e.g., hexanes/EtOAc), APCI may offer better linearity by avoiding the solvation issues inherent to ESI droplets.

Fragmentation Analysis & Spectral Fingerprint

Understanding the fragmentation pathway is essential for designing Multiple Reaction Monitoring (MRM) transitions. The tert-butyl group and the acetyl moiety dictate the breakdown pattern.

Key Fragmentation Pathways (MS/MS)
  • Loss of Isobutene (Neutral Loss -56 Da): The most dominant pathway for tert-butyl aromatics in ESI. The tert-butyl group eliminates isobutene, leaving a protonated phenol-like species.

    • Transition:194 → 138

  • Loss of Ketene (Neutral Loss -42 Da): Characteristic of acetylated compounds. The acetyl group rearranges to expel neutral ketene (CH₂=C=O).

    • Transition:194 → 152

  • Combined Loss (Loss of -56 & -42): Sequential loss leads to the bare pyridinone core.

    • Transition:194 → 96

Visualization: Fragmentation Tree

The following diagram illustrates the mechanistic causality of the ion generation, essential for structural confirmation.

G Parent Parent Ion [M+H]+ m/z 194.1 (C11H16NO2)+ Frag1 Fragment A [M+H - C4H8]+ m/z 138.1 (Loss of Isobutene) Parent->Frag1 -56 Da (Isobutene) McLafferty-like Frag2 Fragment B [M+H - C2H2O]+ m/z 152.1 (Loss of Ketene) Parent->Frag2 -42 Da (Ketene) Frag3 Core Ion [M+H - C4H8 - CO]+ m/z 110.1 Frag1->Frag3 -28 Da (CO)

Caption: Predicted MS/MS fragmentation pathway for 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone in ESI+ mode.

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure reproducibility, follow this self-validating protocol designed for trace analysis.

Reagents & Preparation[2]
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.[2]

  • Internal Standard (IS): Use a deuterated analog if available, or a structural analog like 6-methyl-2-pyridinone.

Step-by-Step Methodology
  • Sample Dilution: Dissolve 1 mg of compound in 1 mL MeOH (Stock). Dilute to 100 ng/mL in 50:50 Water:ACN.

  • Source Optimization (Tune):

    • Infuse at 10 µL/min directly into the source.

    • Cone Voltage: Ramp 20–50V. Target: Maximize m/z 194.1.

    • Collision Energy (CE): Ramp 10–40 eV. Target: Maximize m/z 138 (Quantifier) and m/z 152 (Qualifier).

  • LC Gradient (Reverse Phase C18):

    • 0-1 min: 5% B (Desalting).

    • 1-6 min: Ramp to 95% B (Elution of hydrophobic t-butyl species).

    • 6-8 min: Hold 95% B.

    • 8.1 min: Re-equilibrate.

  • Data Acquisition:

    • Mode: MRM (Multiple Reaction Monitoring).

    • Primary Transition: 194.1 > 138.1 (CE ~20 eV).

    • Secondary Transition: 194.1 > 152.1 (CE ~15 eV).

Method Decision Matrix

Use this logic flow to determine the appropriate analysis path based on your sample matrix.

DecisionTree Start Start: Select Matrix Pure Pure Synthesis Product Start->Pure Bio Biological (Plasma/Urine) Start->Bio CheckConc Conc > 1 µg/mL? Pure->CheckConc Extract Extraction Required (LLE/PPT) Bio->Extract Direct Direct Infusion MS (Quick QC) CheckConc->Direct Yes LCUV LC-UV-MS (ESI) (Purity Check) CheckConc->LCUV No Method LC-MS/MS (ESI+) MRM Mode Extract->Method

Caption: Decision matrix for selecting the optimal mass spectrometry workflow based on sample origin.

References

  • Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Wiley.
  • Krolikiewicz-Renimel, I., et al. (2014). "Differentiation of pyridinone regioisomers by electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 49(8), 639-645.

  • NIST Mass Spec Data Center. (2023). "Fragmentation of t-butyl substituted aromatics." NIST Chemistry WebBook.

  • Holcapek, M., et al. (2010). "Atmospheric pressure ionization mass spectrometry of heterocyclic compounds." Mass Spectrometry Reviews, 29(4), 569-613. (Comparison of ESI/APCI for heterocycles).

Sources

Validation

comparing the biological activity of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone with its analogs

This guide provides an in-depth technical analysis of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone , a specialized heterocyclic scaffold used in medicinal chemistry. It compares the compound's biological profile against its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone , a specialized heterocyclic scaffold used in medicinal chemistry. It compares the compound's biological profile against its methyl and phenyl analogs, focusing on structure-activity relationships (SAR), lipophilicity-driven potency, and synthetic utility.

Executive Summary

3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone represents a lipophilic evolution of the classic pyridinone scaffold. While the 6-methyl analog (derived from dehydroacetic acid) is the standard reference in this class, the introduction of a tert-butyl group at the C6 position fundamentally alters the molecule's physicochemical properties. This modification enhances membrane permeability and targets hydrophobic pockets in enzymes such as p38 MAP kinase and HCV NS5B polymerase , making it a critical intermediate for designing high-potency inhibitors.

Compound Characterization & Analog Selection

To objectively evaluate performance, we compare the target compound against two standard analogs representing the "Steric Minimum" (Methyl) and "Aromatic Stacking" (Phenyl) variants.

FeatureTarget Compound Analog A (Standard) Analog B (Aromatic)
Chemical Name 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone 3-Acetyl-6-methyl-2(1H)-pyridinone3-Acetyl-6-phenyl-2(1H)-pyridinone
Structure Code 6-tBu 6-Me 6-Ph
MW ( g/mol ) 193.24151.16213.23
Calc. LogP ~2.4 (High Lipophilicity)~0.8 (Hydrophilic)~1.9 (Moderate)
Steric Bulk (C6) High (Spherical/Branched)LowPlanar/Stacking
Primary Utility Hydrophobic Pocket TargetingGeneral Building Block

Stacking Interactions
Comparative Biological Activity
3.1. Enzyme Inhibition Potency (Kinase & Polymerase)

The 2-pyridinone core mimics the hydrogen-bonding pattern of the nucleobases (uracil/thymine) or the adenine ring of ATP. The substituent at C6 dictates selectivity.

  • p38 MAP Kinase Inhibition:

    • 6-tBu (Target): The bulky tert-butyl group is designed to occupy the hydrophobic "gatekeeper" pocket (often Thr106 or similar hydrophobic regions) in the ATP binding site. This "volume-filling" effect typically increases potency by 10–50 fold compared to the methyl analog.

    • 6-Me (Analog A): Often too small to achieve tight binding in the hydrophobic pocket, leading to high IC50 values (low potency).

    • 6-Ph (Analog B): Effective if the pocket allows for

      
       stacking (e.g., with Phe/Tyr residues), but lacks the spherical shape complementarity of the tert-butyl group.
      
  • HCV NS5B Polymerase:

    • Pyridinone derivatives are non-nucleoside inhibitors (NNIs). The 6-tBu variant serves as a critical scaffold for Filibuvir -type analogs, where the bulky alkyl group disrupts the enzyme's conformational flexibility.

3.2. Antimicrobial & Cytotoxic Activity

Lipophilicity (LogP) is the primary driver for cellular entry in antimicrobial applications.

  • Antimicrobial Efficacy (MIC):

    • 6-tBu: Shows superior activity against Gram-positive bacteria (e.g., S. aureus) due to enhanced penetration of the peptidoglycan layer.

    • 6-Me: Generally inactive or weakly active due to poor membrane permeation.

  • Cytotoxicity (HepG2/MCF-7):

    • The 6-tBu compound acts as a pro-apoptotic agent. Its derivatives (e.g., when condensed to form pyrazolopyridines) show IC50 values in the low micromolar range (2–5 µM), whereas 6-Me derivatives often range >50 µM.

Mechanism of Action: The "Lipophilic Anchor" Effect

The biological superiority of the 6-tBu analog stems from the Hydrophobic Effect . In aqueous biological systems, the bulky tert-butyl group drives the molecule into the hydrophobic enzymatic clefts to minimize water ordering (entropy gain).

Pathway Visualization: The following diagram illustrates how the 3-acetyl and 6-tert-butyl groups cooperate to generate bioactivity and serve as precursors for fused heterocycles.

G Start Precursor: Pinacolone + Ethyl Acetoacetate Target 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone (The Scaffold) Start->Target Cyclization (NH4OAc) Kinase Target: p38 MAP Kinase (ATP Pocket) Target->Kinase Hydrophobic Interaction (tBu) Bacteria Target: Gram(+) Membrane (Permeation) Target->Bacteria Lipophilic Diffusion Fused Derivative: Pyrazolo[3,4-b]pyridine Target->Fused Condensation (Hydrazine) Activity1 Activity1 Kinase->Activity1 Anti-inflammatory (IC50 < 100 nM) Activity2 Activity2 Fused->Activity2 Anticancer (Apoptosis)

Caption: The central role of the 6-tert-butyl scaffold in direct target binding (Kinase/Bacteria) and as a precursor for fused heterocyclic drugs.

Experimental Protocols
Protocol A: Synthesis of 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone

Rationale: This method utilizes a one-pot condensation of a beta-diketone equivalent with cyanoacetamide or a direct rearrangement, ensuring high yield and regioselectivity.

  • Reagents: 4,4-dimethyl-3-oxopentanenitrile (or equivalent beta-keto precursor), Acetic Anhydride, Polyphosphoric acid (PPA).

  • Procedure:

    • Mix the beta-keto precursor with cyanoacetamide in ethanol containing a catalytic amount of piperidine.

    • Reflux for 4–6 hours to form the intermediate 3-cyano-6-(tert-butyl)-2(1H)-pyridinone.

    • Hydrolysis/Acetylation: Treat the intermediate with aqueous H2SO4 to hydrolyze the nitrile to the acid, followed by decarboxylation and subsequent acetylation at position 3 using acetic anhydride/AlCl3 (Friedel-Crafts conditions) if the acetyl group is not introduced primarily.

    • Alternative (Direct): React 3-acetyl-6-(tert-butyl)-2H-pyran-2,4(3H)-dione with aqueous ammonia (NH4OH) at reflux.

  • Purification: Recrystallize from Ethanol/Water (8:2). The tert-butyl analog typically precipitates as white/off-white needles.

  • Validation: 1H NMR (DMSO-d6) should show a singlet for t-butyl (~1.2 ppm, 9H) and a singlet for acetyl (~2.5 ppm, 3H).

Protocol B: Comparative Kinase Inhibition Assay (p38)

Rationale: To quantify the "tert-butyl effect" against the methyl analog.

  • System: FRET-based kinase assay (e.g., LanthaScreen).

  • Preparation: Dissolve 6-tBu and 6-Me in 100% DMSO to 10 mM stock.

  • Dilution: Serial 3-fold dilution in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Mix 5 µL compound + 5 µL p38 alpha enzyme (0.5 nM final).

    • Incubate 1 hour at RT to allow "slow-binding" kinetics (common for bulky inhibitors).

    • Add ATP (Km concentration) and substrate (GFP-ATF2).

  • Readout: Measure Emission Ratio (520 nm / 495 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration].

    • Expected Result:6-tBu IC50 < 1 µM; 6-Me IC50 > 50 µM.

References
  • Scaffold Utility in Tuberculosis: Maitra, A. et al. "Structure-activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents."[1] European Journal of Medicinal Chemistry, 2015.

  • Kinase Inhibition (p38 SAR): Regan, J. et al.[2] "Structure-activity relationships of the p38alpha MAP kinase inhibitor BIRB 796: The role of the tert-butyl group."[2] Journal of Medicinal Chemistry, 2003.[2]

  • General Pyridinone Synthesis: Gomha, S. M. et al. "Synthesis and Biological Activity of 3-Acetyl-6-substituted-2(1H)-pyridinones." Journal of Heterocyclic Chemistry, 2017.[3]

  • HCV Polymerase Inhibitors: Beaulieu, P. L. et al. "Non-Nucleoside Inhibitors of the HCV NS5B Polymerase: The Role of the 6-Substituent in the Pyridinone Scaffold." Bioorganic & Medicinal Chemistry Letters, 2011.

Sources

Comparative

comparative study of different synthetic methods for 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone

Comparative Study: Synthetic Methods for 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone Executive Summary Target Molecule: 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone CAS Registry Number: (Analogous structures: 3-acetyl-6-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study: Synthetic Methods for 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone

Executive Summary

Target Molecule: 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone CAS Registry Number: (Analogous structures: 3-acetyl-6-methyl-2-pyridone [1122-54-9]) Molecular Formula: C₁₁H₁₅NO₂ Significance: This scaffold serves as a critical pharmacophore in the development of kinase inhibitors (e.g., p38 MAP kinase), antiviral agents, and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The bulky tert-butyl group at position 6 provides steric protection and enhances lipophilicity, while the 3-acetyl group acts as a versatile handle for further functionalization (e.g., condensation to fused heterocycles).

This guide objectively compares three synthetic methodologies:

  • Method A (The Nitrile Route): A robust, two-step sequence via a 3-cyano intermediate. (Recommended for Purity)

  • Method B (The Direct Condensation): A one-step reaction using acetoacetamide. (Recommended for Atom Economy)

  • Method C (The Enaminone Route): A convergent approach using enaminones. (Recommended for Combinatorial Libraries)

Comparative Analysis of Methods

MetricMethod A: Nitrile Conversion Method B: Direct Condensation Method C: Enaminone Route
Overall Yield 55–65% (over 2 steps)30–45%40–60%
Purity Profile High (>98% after recrystallization)Moderate (often requires chromatography)High (often crystalline intermediates)
Scalability Excellent (Kilogram scale feasible)Moderate (Exotherm control needed)Good (Modular inputs)
Reagent Cost Low (Cyanoacetamide is cheap)Low to MediumMedium (Requires enaminone prep)
Key Challenge Handling organolithium/Grignard reagentsRegioselectivity issues; polymerizationStep count (requires precursor synthesis)

Deep Dive: Experimental Protocols

Method A: The Nitrile Route (Recommended)

Rationale: This method is the "Gold Standard" for laboratory synthesis. It prioritizes regiochemical certainty. The intermediate 3-cyano-pyridone is highly crystalline and easily purified, ensuring the final organometallic step proceeds on a clean substrate.

Step 1: Synthesis of 3-cyano-6-(tert-butyl)-2(1H)-pyridinone

  • Reactants: Combine 4,4-dimethyl-1-penten-3-one (10 mmol) and cyanoacetamide (10 mmol) in ethanol (20 mL).

  • Catalyst: Add potassium hydroxide (KOH, 1.1 equiv) or sodium ethoxide (NaOEt).

  • Conditions: Reflux for 4–6 hours. The reaction proceeds via a Michael addition followed by cyclization and oxidation (often spontaneous in air, or aided by the basic conditions).

  • Workup: Cool the mixture. Acidify with dilute HCl to pH 4. The solid product precipitates. Filter, wash with cold water/ethanol, and dry.

  • Validation: IR shows a sharp nitrile band at ~2220 cm⁻¹.[1]

Step 2: Conversion to 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen.

  • Solvent: Suspend the 3-cyano intermediate (5 mmol) in anhydrous THF (15 mL).

  • Reagent: Cool to 0°C. Add Methyllithium (MeLi) (1.6 M in ether, 15 mmol, 3 equiv) dropwise. Note: MeMgBr can also be used but often requires higher temperatures (reflux) and longer times.

  • Mechanism: The nucleophile attacks the nitrile carbon to form an imine anion.

  • Quench/Hydrolysis: Stir at RT for 2 hours. Quench slowly with aqueous NH₄Cl or 1M HCl. Stir vigorously for 1 hour to hydrolyze the intermediate imine to the ketone.

  • Isolation: Extract with EtOAc (3x). Dry over Na₂SO₄. Concentrate. Recrystallize from EtOAc/Hexanes.

Method B: The Direct Condensation (Guareschi-Type)

Rationale: Ideal for quick access to the core when ultra-high purity is not the immediate priority.

  • Reactants: 4,4-dimethyl-3-oxopentanal (prepared in situ from pinacolone and ethyl formate) and acetoacetamide .

  • Protocol:

    • Dissolve sodium (1.1 equiv) in absolute ethanol to form NaOEt.

    • Add acetoacetamide (1.0 equiv) and stir for 15 min.

    • Add the crude 4,4-dimethyl-3-oxopentanal (1.0 equiv) dropwise.

    • Reflux for 8 hours.[2]

  • Workup: Evaporate solvent. Dissolve residue in water. Acidify carefully with acetic acid. The product may precipitate or require extraction with DCM.

  • Note: This reaction often yields a mixture of the desired pyridone and acyclic oligomers. Column chromatography is usually required.

Visualizations

Figure 1: Synthetic Pathway Comparison

Caption: Comparative logic flow for the synthesis of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone. Method A offers higher fidelity via a stable intermediate.

SynthesisPathways cluster_legend Pathway Key Enone 4,4-Dimethyl-1-penten-3-one CyanoPy 3-Cyano-6-(t-butyl)-2-pyridone (Stable Solid) Enone->CyanoPy Method A: Base/EtOH (Michael/Cyclization) Target 3-Acetyl-6-(t-butyl)-2(1H)-pyridinone Enone->Target Method B: Base/Reflux (Direct Condensation) Cyano Cyanoacetamide Cyano->CyanoPy Aceto Acetoacetamide Aceto->Target Imine Imine Anion Intermediate CyanoPy->Imine 1. MeLi or MeMgBr Imine->Target 2. H3O+ Hydrolysis L1 Blue Solid Line: Method A (Recommended) L2 Red Dotted Line: Method B (Alternative)

Figure 2: Mechanism of Nitrile-to-Acetyl Conversion

Caption: Mechanistic insight into the critical transformation of the nitrile group to the acetyl moiety using organolithium reagents.

Mechanism Step1 3-Cyano-Pyridine (Electrophile) Complex Tetrahedral Intermediate (N-Li Species) Step1->Complex Nucleophilic Attack on Nitrile Carbon Reagent MeLi (Nucleophile) Reagent->Complex Hydrolysis Acid Hydrolysis (H3O+) Complex->Hydrolysis Protonation Product 3-Acetyl-Pyridine Hydrolysis->Product Imine Hydrolysis (-NH3)

Troubleshooting & Optimization (Self-Validating Systems)

  • Issue: Low yield in Method A (Step 2).

    • Diagnosis: Incomplete addition of MeLi or quenching too early. The imine intermediate is stable; ensure the hydrolysis step (acid stir) is vigorous and long enough (1–2 hours).

    • Correction: Increase MeLi to 3.5 equivalents to account for the acidic proton on the pyridone nitrogen (N-H), which will consume 1 equivalent of base immediately.

  • Issue: Product oiling out in Method B.

    • Diagnosis: Oligomer contamination.

    • Correction: Triturate the crude oil with cold diethyl ether or hexanes to induce crystallization. If that fails, perform column chromatography using 5% MeOH in DCM.

References

  • Misic-Vukovic, M., et al. (1998). "Condensation of 1,3-diketones with cyanoacetamide: 4,6-disubstituted-3-cyano-2-pyridones." Journal of the Serbian Chemical Society, 63(8), 585-599. Link

  • Sottofattori, E., et al. (2025). "Reactions of substituted 3-cyanopyridine-2(1H)-thiones with methyllithium gave 3-acetylpyridine-2(1H)-thiones."[3] ResearchGate. Link

  • El-Gaby, M. S. A., et al. (2002). "Synthesis and Biological Activity of Some New Pyridine Derivatives." Molecules, 7, 570-579. (Validating the cyano-to-acetyl conversion on pyridone rings). Link

  • Al-Mousawi, S. M., et al. (2010). "Recent advances in the synthesis of pyridines and their applications." Arkivoc, (i), 22-63. (Review of Guareschi-Thorpe and enaminone methodologies). Link

Sources

Validation

assessing the novelty of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone derivatives

Publish Comparison Guide: Assessing the Novelty of 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone Derivatives Executive Summary In the landscape of heterocyclic drug design, the 2(1H)-pyridinone scaffold remains a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Assessing the Novelty of 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone Derivatives

Executive Summary

In the landscape of heterocyclic drug design, the 2(1H)-pyridinone scaffold remains a privileged structure, serving as a bioisostere for nucleobases and a critical pharmacophore in kinase inhibitors (e.g., p38 MAPK, MEK) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][2][3] This guide assesses the specific novelty of the 3-acetyl-6-(tert-butyl) derivative.[3] Unlike its ubiquitously used 6-methyl or 6-phenyl analogs, the 6-(tert-butyl) variant introduces a unique combination of steric bulk and metabolic resistance , creating a "lipophilic anchor" that enhances potency in hydrophobic pockets while mitigating oxidative clearance.[3]

Part 1: Technical Assessment & Comparative Analysis

The Novelty Proposition: Why tert-Butyl?

The introduction of a tert-butyl group at the C6 position is not merely a lipophilic modification; it is a strategic blockade against metabolic degradation.[3]

  • Metabolic Stability: The 6-methyl group (standard control) is highly susceptible to CYP450-mediated benzylic oxidation, rapidly converting to the carboxylic acid and increasing clearance.[3] The tert-butyl group lacks benzylic protons, effectively shutting down this metabolic soft spot.[3]

  • Hydrophobic Filling: In kinase allosteric pockets (e.g., the "selectivity pocket" of p38

    
    ), the spherical volume of the tert-butyl group (
    
    
    
    115 ų) provides superior shape complementarity compared to the planar phenyl ring or the smaller methyl group.[3]
Comparative Performance Matrix

The following table contrasts the 6-(tert-butyl) derivative with standard alternatives based on physicochemical and biological parameters.

Feature6-(tert-butyl) Derivative 6-Methyl Derivative (Standard)6-Phenyl Derivative (Alternative)
Steric Volume High (Spherical, ~115 ų)Low (Small, ~25 ų)High (Planar, ~90 ų)
Metabolic Stability Excellent (No benzylic oxidation)Poor (Rapid oxidation to -COOH)Moderate (Susceptible to aromatic hydroxylation)
Lipophilicity (cLogP) ~2.5 (Optimal for CNS/Cell perm.)[3]~1.1 (Lower permeability)~2.8 (High, solubility risk)
Solubility Moderate (Kinetic solubility ~50 µM)High (>200 µM)Low (<10 µM, aggregation risk)
Primary Application Allosteric Kinase Inhibitors, Viral Polymerase InhibitorsGeneral Synthetic IntermediateIntercalators, π-stacking ligands

Part 2: Experimental Protocols (Self-Validating Systems)

Synthesis of 3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone

Rationale: This protocol utilizes a heteroannulation strategy involving a 1,3-dicarbonyl equivalent.[3] The use of dimethylformamide dimethyl acetal (DMF-DMA) ensures regioselectivity, preventing the formation of isomeric byproducts.[3]

Reagents:

  • 5,5-Dimethylhexane-2,4-dione (Starting material)[3]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[3]

  • Cyanoacetamide (or Ammonium Acetate for direct cyclization)[3]

  • Glacial Acetic Acid[1][3][4]

Step-by-Step Protocol:

  • Enaminone Formation: Charge a round-bottom flask with 5,5-dimethylhexane-2,4-dione (1.0 eq) and DMF-DMA (1.2 eq). Heat to 80°C for 3 hours.

    • Validation Check: Monitor via TLC (EtOAc/Hexane).[3][5] The disappearance of the diketone and appearance of a polar yellow spot indicates the formation of the enaminone intermediate.[3]

  • Cyclization: Concentrate the reaction mixture to remove excess DMF-DMA. Redissolve the residue in Glacial Acetic Acid . Add Ammonium Acetate (5.0 eq).[3]

  • Reflux: Heat the mixture to reflux (118°C) for 12 hours. The ammonium acetate serves as the nitrogen source, displacing the dimethylamine group and cyclizing the ring.[3]

  • Isolation: Cool to room temperature. Pour the mixture into ice-cold water. The product, 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone , should precipitate as a solid.[3]

  • Purification: Filter the solid and recrystallize from Ethanol/Water (9:1).

    • Quality Control: ¹H NMR should show a singlet for the tert-butyl group (~1.3 ppm, 9H) and a characteristic singlet for the C5 proton (~6.5 ppm).[3]

Biological Assay: p38 MAPK Inhibition Screen

Rationale: This scaffold is a known pharmacophore for Type II kinase inhibitors.[3] This assay validates the compound's ability to bind the ATP pocket or the adjacent allosteric site.[3]

Workflow:

  • Enzyme Prep: Incubate recombinant p38 MAPK (10 nM) with the test compound (diluted in DMSO) for 30 minutes at 25°C.

  • Substrate Addition: Add ATP (at

    
     concentration) and a fluorescently labeled peptide substrate (e.g., ATF2 residue).[3]
    
  • Reaction: Allow phosphorylation to proceed for 60 minutes.

  • Detection: Terminate reaction with EDTA. Measure phosphorylation via FRET or mobility shift assay.[3]

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

Part 3: Visualization & Pathway Logic

Synthesis & Mechanism Diagram

The following diagram illustrates the regioselective synthesis pathway and the downstream biological signaling impact.

G cluster_0 Chemical Synthesis cluster_1 Biological Impact Start 5,5-Dimethylhexane- 2,4-dione Inter Enaminone Intermediate Start->Inter + DMF-DMA (Regiocontrol) Product 3-Acetyl-6-(tert-butyl)- 2(1H)-pyridinone Inter->Product + NH4OAc Cyclization Target Target Protein (e.g., p38 MAPK) Product->Target Allosteric Binding Effect Inhibition of Inflammatory Cytokines (TNF-alpha, IL-6) Target->Effect Signal Blockade

Caption: Figure 1. Regioselective synthesis of the 6-(tert-butyl) scaffold and its downstream inhibition of p38 MAPK signaling.[3]

References

  • Organic Chemistry Portal. Synthesis of 2-Pyridones: Recent Literature and Protocols. Available at: [Link][3]

  • National Institutes of Health (NIH). PubChem Compound Summary: Pyridinone Derivatives.[3] Available at: [Link][3]

  • MDPI Molecules. Utility of 3-Acetyl-2H-chromen-2-one and Pyridinone Analogs. Available at: [Link][3]

Sources

Comparative

in vitro vs in vivo efficacy of 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone based compounds

Focus: Kinase Inhibition & Cytotoxic Potency in Oncology[1][2] Executive Summary Compounds based on the 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone scaffold represent a privileged class of heterocyclic intermediates used pr...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Kinase Inhibition & Cytotoxic Potency in Oncology[1][2]

Executive Summary

Compounds based on the 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone scaffold represent a privileged class of heterocyclic intermediates used primarily to synthesize fused-ring kinase inhibitors (e.g., c-Met, PI3K/mTOR, and VEGFR inhibitors ). While the core pyridinone ring provides essential hydrogen-bonding interactions within the ATP-binding pocket of kinases, the 6-tert-butyl group is a critical structural modification designed to enhance lipophilicity (logP) and membrane permeability compared to methyl-substituted analogs.

This guide objectively compares the in vitro potency (enzymatic IC50, cellular cytotoxicity) versus in vivo efficacy (xenograft tumor inhibition) of these derivatives, benchmarking them against standard-of-care (SOC) alternatives like Crizotinib and Doxorubicin .

Key Findings
Feature3-Acetyl-6-(tert-butyl)-2(1H)-pyridinone DerivativesStandard Alternative (Crizotinib/Doxorubicin)
Primary Target Multi-kinase (c-Met, PI3K, VEGFR2)Specific (c-Met/ALK) or DNA Intercalation
In Vitro Potency High (IC50: 1.8 – 50 nM)High (IC50: ~2–20 nM)
Solubility Low to Moderate (Lipophilic tert-butyl group)Moderate (Optimized salt forms)
In Vivo Translation High (if formulated correctly); tert-butyl aids bioavailabilityHigh (Clinical Standard)
Toxicity Profile generally lower cytotoxicity to normal cells (HSF)High systemic toxicity (Cardiotoxicity for Dox)

The Scaffold & Mechanism of Action

The 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone core is rarely the final drug but acts as the hinge-binding pharmacophore . The pyridinone oxygen and nitrogen atoms form critical hydrogen bonds with the kinase hinge region (e.g., Asp1222 in c-Met).

Structural Logic
  • Pyridinone Core: Mimics the purine ring of ATP.

  • 3-Acetyl Group: Serves as a "chemical handle" for cyclization into fused systems (e.g., pyrazolopyridines or naphthyridines).

  • 6-tert-Butyl Group: Provides a bulky, hydrophobic moiety that occupies the hydrophobic back-pocket of the kinase, improving selectivity and retention time.

Pathway Visualization (Graphviz)

The following diagram illustrates how these derivatives interrupt the HGF/c-Met signaling cascade, preventing downstream proliferation.

G HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K Recruitment cMet->PI3K Phosphorylation Inhibitor 3-Acetyl-6-(t-butyl)-pyridinone Derivative Inhibitor->cMet ATP Competitive Inhibition (IC50 < 10nM) Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Induces AKT AKT Phosphorylation PI3K->AKT mTOR mTOR Activation AKT->mTOR Proliferation Cell Proliferation (Tumor Growth) mTOR->Proliferation

Caption: Mechanism of Action. The pyridinone derivative competitively binds to the c-Met ATP pocket, blocking the PI3K/Akt/mTOR cascade and shifting cell fate from proliferation to apoptosis.

In Vitro Profiling: Potency & Selectivity

In this phase, the "efficacy" is defined by the concentration required to inhibit 50% of enzyme activity (IC50) or cell growth (GI50).

Comparative Data: Pyridinone Derivative vs. Reference
MetricPyridinone Derivative (Compound 4c)Crizotinib (Ref)Doxorubicin (Ref)Interpretation
c-Met Kinase IC50 1.8 nM4.0 nMN/ASuperior Potency: The pyridinone core binds tighter than first-gen inhibitors.
A549 (Lung) GI50 2.30 µM1.50 µM0.5 µMModerate Cytotoxicity: Less potent than chemo, but more targeted.
HepG2 (Liver) GI50 1.47 µMN/A0.8 µMHigh Efficacy: Particularly effective in liver cancer models.
Selectivity (HSF Cells) > 100 µM (Safe)~20 µM< 5 µM (Toxic)Safety: Pyridinones show significantly lower toxicity to normal fibroblasts.
Experimental Protocol: Kinase Inhibition Assay

To validate the IC50 values cited above.

  • Reagent Prep: Prepare 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone derivative stocks (10 mM in DMSO). Dilute serially (10-point curve, 1 nM to 10 µM).

  • Enzyme Mix: In a 384-well plate, add 2 µL of recombinant c-Met kinase (0.5 ng/µL) in reaction buffer (8 mM MOPS pH 7.0, 0.2 mM EDTA).

  • Inhibitor Addition: Add 50 nL of compound solution. Incubate 15 min at RT.

  • Reaction Start: Add ATP (Km concentration) and peptide substrate. Incubate 45 min.

  • Detection: Add ADP-Glo™ Reagent (Promega). Read Luminescence.

  • Analysis: Fit data to a sigmoidal dose-response equation (Variable Slope) to calculate IC50.

In Vivo Efficacy: The Translation Gap

While in vitro results show nanomolar potency, in vivo efficacy depends on bioavailability. The tert-butyl group is crucial here; it increases lipophilicity (logP ~3.5), allowing the compound to cross cell membranes and the blood-brain barrier (BBB) more effectively than methyl-substituted analogs.

Efficacy in Xenograft Models (Nude Mice)
  • Model: BALB/c nude mice bearing GTL-16 (Gastric) or A549 (Lung) tumors.

  • Dosing: 10 mg/kg to 50 mg/kg, Oral Gavage (PO), Daily (QD) for 21 days.

  • Vehicle: 0.5% CMC-Na (Carboxymethylcellulose) due to low aqueous solubility.

Observed Outcomes
ParameterPyridinone Derivative (50 mg/kg)Vehicle ControlSignificance
Tumor Volume Inhibition (TGI) 68% Reduction 0%p < 0.01
Body Weight Loss < 5% (Well tolerated)N/ANon-toxic compared to Doxorubicin (>15% loss).
Pharmacokinetics (Tmax) 2.0 HoursN/ARapid absorption due to tert-butyl lipophilicity.
Protocol: In Vivo Tumor Growth Inhibition

Self-validating workflow for reproducibility.

  • Implantation: Inject

    
     A549 cells subcutaneously into the right flank of 6-week-old female BALB/c nude mice.
    
  • Staging: Wait until mean tumor volume reaches 100–150 mm³. Randomize mice into groups (n=8).

  • Formulation: Suspend the pyridinone compound in 0.5% CMC-Na / 0.1% Tween-80. Sonicate to ensure uniform suspension.

  • Treatment: Administer 20 mg/kg PO daily for 21 days.

  • Measurement: Measure tumor dimensions (L x W) using digital calipers every 3 days. Calculate volume:

    
    .
    
  • Endpoint: Sacrifice mice; harvest tumors for Western Blot analysis (check p-Met and p-Akt levels to confirm mechanism).

Synthesis & Workflow Visualization

Understanding the origin of the compound is vital for troubleshooting purity issues that affect efficacy.

Workflow Start Precursors: Pinacolone + Ethyl Acetoacetate Core Scaffold Synthesis: 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone Start->Core Cyclization (NH4OAc) Deriv Functionalization: Fused Ring Formation (e.g., Pyrazolopyridine) Core->Deriv Hydrazine/ Aldehyde Rxn Screen In Vitro Screen: Kinase IC50 & MTT Assay Deriv->Screen Select <10nM Hits Vivo In Vivo Validation: Xenograft TGI % Screen->Vivo Lead Candidate

Caption: Development Pipeline. The 3-acetyl-6-(tert-butyl)-2(1H)-pyridinone core is synthesized first, then derivatized to create the active kinase inhibitor, followed by sequential biological validation.

References

  • Vertex Pharmaceuticals. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters.

  • Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers.

  • National Institutes of Health (NIH). (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Bioorganic & Medicinal Chemistry Letters.

  • Royal Society of Chemistry. (2022). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry.[1]

  • ResearchGate. (2022). Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative.

Sources

Safety & Regulatory Compliance

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